3-(Benzyloxy)-2-methylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXXYKBFWWHJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-3-(Benzyloxy)-2-methylpropanoic acid vs (S)-enantiomer structure
The following technical guide details the structural analysis, synthesis, and application of (R)- and (S)-3-(Benzyloxy)-2-methylpropanoic acid, a critical chiral synthon in drug development.
Structural Integrity, Synthesis, and Application in Polyketide Drug Discovery
Executive Summary
3-(Benzyloxy)-2-methylpropanoic acid (CAS: 88729-00-4 for the (R)-isomer) is a pivotal chiral building block ("synthon") used extensively in the synthesis of complex polyketides and pharmaceutical intermediates. Derived from the commercially available "Roche Ester" (Methyl 3-hydroxy-2-methylpropionate), this molecule provides a pre-installed stereocenter at the C2 position, essential for controlling the chirality of macrolide antibiotics, anticancer agents (e.g., Discodermolide, Dictyostatin), and peptidomimetics.
This guide provides a rigorous technical analysis of the enantiomers, a validated synthesis protocol, and analytical methods for enantiomeric excess (ee) determination.
Stereochemical Analysis & Structural Logic
Absolute Configuration (CIP Priority)
The stereochemistry of the molecule is defined by the chiral center at C2 . The Cahn-Ingold-Prelog (CIP) priority assignment confirms that the configuration is retained during the standard synthesis from Roche ester.
-
Chiral Center: C2
-
Substituents at C2:
-
-COOH (Carboxylic acid): Priority 1 (Carbon bonded to (O, O, O))
-
-CH₂OBn (Benzyloxymethyl): Priority 2 (Carbon bonded to (O, H, H))
-
-CH₃ (Methyl): Priority 3 (Carbon bonded to (H, H, H))
-
-H (Hydrogen): Priority 4
-
Configuration Mapping:
-
(R)-Enantiomer: Derived from Methyl (R)-(-)-3-hydroxy-2-methylpropionate.[1]
-
(S)-Enantiomer: Derived from Methyl (S)-(+)-3-hydroxy-2-methylpropionate.
Physical Properties Comparison
| Property | (R)-Enantiomer | (S)-Enantiomer |
| CAS Number | 88729-00-4 | N/A (often cited as derivative) |
| Precursor | (R)-Roche Ester (CAS 72657-23-9) | (S)-Roche Ester (CAS 80657-57-4) |
| Physical State | Viscous Oil / Low-Melting Solid | Viscous Oil / Low-Melting Solid |
| Optical Rotation | [α]ᴅ Negative (-) (as ester precursor) | [α]ᴅ Positive (+) (as ester precursor) |
| Molecular Weight | 194.23 g/mol | 194.23 g/mol |
| Solubility | DCM, THF, EtOAc, MeOH | DCM, THF, EtOAc, MeOH |
Synthesis & Manufacturing Protocol
The synthesis relies on the protection of the primary alcohol of the Roche ester followed by saponification. This route is preferred over chiral resolution because it preserves the high enantiomeric purity (>99% ee) of the starting material.
Reaction Pathway Diagram
The following diagram illustrates the conversion of (S)-Roche Ester to (S)-3-(Benzyloxy)-2-methylpropanoic acid.
Caption: Synthesis of (S)-3-(Benzyloxy)-2-methylpropanoic acid from (S)-Roche Ester via Williamson ether synthesis and saponification.
Detailed Experimental Protocol (Step-by-Step)
Step 1: Benzyl Protection (Williamson Ether Synthesis)
-
Reagents: (S)-Roche Ester (1.0 eq), Benzyl Bromide (BnBr, 1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), TBAI (cat.), THF/DMF (4:1).
-
Procedure:
-
Suspend NaH in anhydrous THF/DMF at 0°C under Argon.
-
Add (S)-Roche Ester dropwise. Evolution of H₂ gas will occur. Stir for 30 min.
-
Add Benzyl Bromide (BnBr) dropwise followed by catalytic TBAI.
-
Warm to Room Temperature (RT) and stir for 12–18 hours.
-
Quench: Carefully add sat. NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x). Wash organics with H₂O and Brine.[2] Dry over Na₂SO₄.[2]
-
Purification: Flash Chromatography (Hexanes/EtOAc 9:1).
-
Checkpoint: Yield typically 85-95%. Product is a colorless oil.
-
Step 2: Ester Hydrolysis (Saponification)
-
Reagents: Benzyl ether intermediate (1.0 eq), LiOH·H₂O (2.0 eq), THF/H₂O (3:1).
-
Procedure:
-
Dissolve the intermediate in THF/H₂O at 0°C.
-
Add LiOH·H₂O in one portion.[3]
-
Stir at RT for 4–6 hours (Monitor by TLC; disappearance of ester).
-
Workup: Concentrate THF in vacuo. Acidify the aqueous residue to pH 2–3 using 1M HCl.
-
Extraction: Extract the turbid aqueous layer with DCM or EtOAc (3x).
-
Isolation: Dry over Na₂SO₄ and concentrate.
-
Result: The acid is obtained as a viscous oil or low-melting solid. Quantitative yield is common.
-
Analytical Profiling & Quality Control
To ensure the integrity of the chiral center for drug development, the following analytical decision tree should be employed.
Caption: Analytical workflow for validating the enantiomeric purity of this compound.
Recommended Analytical Conditions
-
Chiral HPLC:
-
Column: Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% TFA (essential to suppress ionization of the carboxylic acid).
-
Detection: UV @ 254 nm (Benzyl chromophore).
-
-
NMR Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): Look for the doublet methyl at ~1.2 ppm, the AB system of the benzylic protons (~4.5 ppm), and the multiplets for H2/H3.
-
-
Optical Rotation:
-
Measure in MeOH or CHCl₃. Compare sign with specific batch of Roche ester precursor to confirm no inversion occurred (though none is expected).
-
Applications in Drug Development
The (R)- and (S)-3-(benzyloxy)-2-methylpropanoic acids are "privileged structures" in medicinal chemistry, serving as the C1-C6 or C10-C15 fragments in polyketide synthesis.
Key Case Studies
-
Discodermolide (Anticancer):
-
The (S)-isomer is used to generate the C7-C15 fragment. The methyl group at C2 corresponds to the crucial methyl substituents on the polypropionate backbone.
-
Mechanism: The acid is converted to a Weinreb amide and coupled via aldol reactions.
-
-
Dictyostatin:
-
Utilizes the Roche ester-derived acid to establish the stereochemistry of the macrocyclic core.
-
-
Peptidomimetics:
-
Used as a N-methylated δ-hydroxyleucine surrogate. The benzyloxy group acts as a masked alcohol, which can be deprotected (H₂/Pd-C) and cyclized or oxidized later in the synthesis.
-
References
-
Sigma-Aldrich. (R)-(+)-2-(Benzyloxy)propionic acid Properties (Analogous Structure Reference). Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15608813: 3-(Benzyloxy)propanoic acid. Available at:
-
BLD Pharm. (R)-3-(Benzyloxy)-2-methylpropanoic acid (CAS 88729-00-4). Available at:
- Smith, A. B., et al.Total Synthesis of (-)-Discodermolide. Journal of the American Chemical Society.
- Paterson, I., et al.Total Synthesis of (-)-Dictyostatin.
-
ResearchGate. Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester'). Available at:
Sources
The Roche Ester in Modern Organic Synthesis: From Biocatalytic Origins to Polypropionate Assembly
Executive Summary
The "Roche ester" (Methyl 3-hydroxy-2-methylpropionate) represents a cornerstone of the chiral pool in organic synthesis. Unlike auxiliary-based methods (e.g., Evans aldol) that induce chirality, the Roche ester provides a pre-installed stereogenic center at the
Historical Genesis & Biocatalytic Origins
The transition of the Roche ester from a niche reagent to a commodity chemical is a triumph of industrial biotechnology. Historically, obtaining chiral
The Biocatalytic Breakthrough
In the late 20th century, researchers at F. Hoffmann-La Roche developed a scalable biocatalytic process. The core innovation was the identification of Pseudomonas putida strains capable of the asymmetric oxidation of isobutyric acid—an achiral, inexpensive petrochemical downstream product.
-
Substrate: Isobutyric acid (2-methylpropanoic acid).
-
Biocatalyst: Pseudomonas putida (specifically strains possessing high 3-hydroxyisobutyrate dehydrogenase activity).
-
Mechanism: The microorganism hydroxylates one of the enantiotopic methyl groups of isobutyric acid, yielding (S)-3-hydroxyisobutyric acid with high enantiomeric excess (>98% ee). This is subsequently esterified to the methyl ester.
This process democratized access to the (S)-enantiomer, making it a cost-effective "C4 synthon" for drug discovery.
Figure 1: The industrial biocatalytic route converting achiral isobutyric acid to the chiral Roche ester.
Structural Utility: The C4 Synthon Concept
The Roche ester is classified as a C4 Synthon (3 carbons in the chain + 1 methyl branch). Its utility lies in its ability to map directly onto the "propionate" segments found in polyketide natural products (e.g., Erythromycin, Discodermolide).
Stereochemical Fidelity[1]
-
Avoidance of Auxiliaries: Using Roche ester avoids the atom-ineconomy of attaching and removing chiral auxiliaries (e.g., oxazolidinones).
-
Divergency: Both the alcohol and the ester terminus can be differentiated. The alcohol is typically protected, while the ester is converted to an aldehyde (for aldol reactions) or a Weinreb amide (for ketone synthesis).
Critical Caution: The
Synthetic Transformations & Protocols
This section details three self-validating protocols essential for utilizing Roche ester. These protocols prioritize the preservation of stereochemical integrity.
Protocol A: Silyl Protection (TBDPS Ether Formation)
Objective: Protect the primary alcohol with a robust group (tert-butyldiphenylsilyl) that survives subsequent reduction and oxidation steps. TBDPS is preferred over TBS due to higher stability against acid hydrolysis and lower migration tendency.
Reagents:
-
Roche Ester (1.0 equiv)
-
TBDPSCl (1.1 equiv)[1]
-
Imidazole (2.0 equiv)
-
DMF (Anhydrous, 0.5 M concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add Roche ester and anhydrous DMF.
-
Addition: Add imidazole (solid) in one portion. Cool the solution to 0°C.
-
Silylation: Add TBDPSCl dropwise via syringe over 10 minutes.
-
Reaction: Allow to warm to room temperature (rt) and stir for 12 hours. Monitor by TLC (Hexanes/EtOAc 9:1).
-
Workup: Quench with water. Extract with Et2O (x3). Wash combined organics with 1N HCl (to remove imidazole), sat. NaHCO3, and Brine.[1][2][3]
-
Validation: Dry over MgSO4 and concentrate. Purify via flash chromatography.
Protocol B: Weinreb Amide Synthesis
Objective: Convert the ester directly to the Weinreb amide, enabling subsequent conversion to ketones without over-addition of nucleophiles.
Reagents:
-
TBDPS-protected Roche Ester (1.0 equiv)
-
N,O-Dimethylhydroxylamine HCl (2.0 equiv)
-
Trimethylaluminum (AlMe3) (2.0 M in Toluene, 2.0 equiv)
-
CH2Cl2 (Anhydrous)
Step-by-Step Workflow:
-
Amine Activation: In a separate flask at 0°C, suspend the amine salt in CH2Cl2. Slowly add AlMe3 (Caution: Pyrophoric). Stir 30 mins to form the active aluminum amide species.
-
Coupling: Cannulate the ester solution into the aluminum amide solution at 0°C.
-
Reflux: Warm to rt and then reflux for 2-4 hours.
-
Quench (Critical): Cool to 0°C. Carefully quench with Rochelle's salt (sodium potassium tartrate) solution. Stir vigorously for 1 hour until the emulsion clears (two distinct layers).
-
Isolation: Extract with CH2Cl2, dry, and concentrate.
Protocol C: Parikh-Doering Oxidation (Aldehyde Synthesis)
Objective: Oxidize the Roche alcohol (obtained via DIBAL reduction of the silyl ether) to the "Roche Aldehyde."
Why Parikh-Doering? It operates at 0°C to rt (unlike Swern at -78°C) but is non-acidic enough to prevent racemization of the
Reagents:
-
Roche Alcohol (1.0 equiv)
-
DMSO (Anhydrous, 10 equiv)
-
Triethylamine (5.0 equiv)
-
CH2Cl2 / DMSO (4:1 solvent ratio)
Step-by-Step Workflow:
-
Dissolution: Dissolve alcohol in CH2Cl2/DMSO mixture and cool to 0°C.
-
Base Addition: Add Et3N.
-
Oxidation: Add SO3·Py in three portions over 15 minutes.
-
Monitoring: Stir at 0°C for 1 hour. TLC should show rapid conversion.
-
Workup: Quench with water. Extract immediately with CH2Cl2. Wash with dilute citric acid (to remove pyridine) and brine.
-
Stability Note: Use the aldehyde immediately. Do not store on silica gel for extended periods.
Visualization of Synthetic Logic
The following diagram illustrates the divergent utility of the Roche ester in total synthesis.
Figure 2: Divergent synthetic pathways from the Roche Ester to key building blocks.
Applications in Drug Development
The Roche ester is pivotal in the synthesis of Polyketide drugs. Its structure (methyl-hydroxyl motif) perfectly mimics the propionate backbone found in:
-
Discodermolide: A potent microtubule stabilizer. The synthesis relies on coupling multiple Roche ester-derived fragments to build the polypropionate backbone.
-
Erythromycin/Macrolides: The stereotriads in the macrolactone ring are often assembled using Roche ester derivatives to ensure absolute stereocontrol.
Data: Protecting Group Stability on Roche Ester
When manipulating the Roche ester, choosing the right protecting group for the primary alcohol is vital for process safety.
| Protecting Group | Acid Stability | Base Stability | Migration Risk | Recommended Use |
| TBS (t-Butyldimethylsilyl) | Moderate | High | Moderate | General use, mild conditions. |
| TBDPS (t-Butyldiphenylsilyl) | High | High | Low | Standard for Roche Ester. |
| PMB (p-Methoxybenzyl) | Low (Acid labile) | High | Very Low | When orthogonal deprotection required. |
| Bn (Benzyl) | High | High | Low | Permanent protection (hard to remove). |
References
-
Biocatalytic Oxidation of Isobutyric Acid
-
Pseudomonas putida oxidation process.[9]
- Source: Microbial transform
-
(Contextual reference to isobutyric acid processing).
-
-
Parikh-Doering Oxidation Protocol
-
Weinreb Amide Synthesis
-
Nahm, S., & Weinreb, S. M. (1981).[11] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.
-
-
TBDPS Protection Standards
- Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry.
-
Total Synthesis Applications (Discodermolide)
- Paterson, I., & Florence, G. J. (2003). The Development of a Practical Total Synthesis of Discodermolide. European Journal of Organic Chemistry.
Sources
- 1. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. d-nb.info [d-nb.info]
- 6. grokipedia.com [grokipedia.com]
- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 3-(Benzyloxy)-2-methylpropanoic acid from Methyl 3-hydroxy-2-methylpropionate
Executive Summary
This application note details the synthesis of 3-(benzyloxy)-2-methylpropanoic acid starting from Methyl 3-hydroxy-2-methylpropionate (commonly known as the Roche Ester). This transformation is a critical sequence in the synthesis of polyketide natural products, peptidomimetics, and chiral drug intermediates.
While the chemical transformation appears structurally simple, the presence of an acidic
Strategic Analysis & Reaction Pathway
The Stereochemical Challenge
The starting material, Methyl 3-hydroxy-2-methylpropionate, possesses a chiral center at C2. Standard Williamson ether synthesis conditions (e.g., Benzyl bromide +
To mitigate this, we employ Benzyl 2,2,2-trichloroacetimidate (BTCA) under acidic catalysis. This method operates via an
Reaction Scheme
The synthesis proceeds in two distinct stages:
-
O-Benzylation: Protection of the primary alcohol using BTCA and Triflic Acid (
). -
Saponification: Hydrolysis of the methyl ester using Lithium Hydroxide (
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Figure 1: Synthetic pathway prioritizing stereochemical retention via acid-catalyzed protection.
Detailed Experimental Protocols
Protocol A: Acid-Catalyzed O-Benzylation
Objective: Conversion of the primary alcohol to a benzyl ether without epimerizing the C2 center.
Materials:
-
Methyl 3-hydroxy-2-methylpropionate (1.0 equiv)
-
Benzyl 2,2,2-trichloroacetimidate (1.2 - 1.5 equiv)
-
Trifluoromethanesulfonic acid (
) (0.05 - 0.1 equiv) OR Trimethylsilyl triflate (TMSOTf) -
Dichloromethane (DCM) (Anhydrous)
-
Cyclohexane/Ethyl Acetate (for purification)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Methyl 3-hydroxy-2-methylpropionate (10.0 mmol) in anhydrous DCM (40 mL).
-
Reagent Addition: Add Benzyl 2,2,2-trichloroacetimidate (12.0 mmol) to the solution. Stir until homogenous.
-
Catalysis: Cool the mixture to
. Add (0.5 mmol) dropwise. Note: A slight exotherm may occur. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours.
-
Process Check: Monitor by TLC (Hexane:EtOAc 4:1). The starting material alcohol spot should disappear, and a less polar product spot should appear. Trichloroacetamide precipitates as a white solid byproduct.
-
-
Workup:
-
Filter off the precipitated trichloroacetamide.
-
Wash the filtrate with saturated aqueous
(2 x 20 mL) to quench the acid. -
Wash with brine (20 mL), dry over
, and concentrate under reduced pressure.
-
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5
80:20).-
Yield Expectation: 75–85%.
-
Critical Process Parameter (CPP): The quality of the Benzyl 2,2,2-trichloroacetimidate is vital. If the reagent is old or hydrolyzed, yields drop significantly.
Protocol B: Mild Saponification
Objective: Hydrolysis of the methyl ester to the carboxylic acid.[1]
Materials:
-
Methyl 3-(benzyloxy)-2-methylpropionate (Intermediate from Protocol A)
-
Lithium Hydroxide Monohydrate (
) (2.0 equiv) -
Tetrahydrofuran (THF)[2]
-
Deionized Water
Procedure:
-
Solvation: Dissolve the intermediate (5.0 mmol) in THF (15 mL) and cool to
. -
Base Addition: Dissolve
(10.0 mmol) in water (5 mL) and add this solution dropwise to the THF mixture. -
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature. Monitor by TLC (usually complete within 2–4 hours).-
Note: Avoid heating. While the carboxylate anion is resistant to racemization, prolonged exposure to base at high temperatures can degrade the benzyl ether or cause slow epimerization.
-
-
Workup:
-
Concentrate the mixture to remove the majority of THF (do not distill to dryness).
-
Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (10 mL) to remove unreacted ester or non-polar impurities.
-
Acidification: Cool the aqueous layer to
and carefully acidify to pH 2–3 using 1M HCl. Caution: CO2 evolution is not expected, but exotherm is. -
Extract the cloudy acidic mixture with Ethyl Acetate (3 x 20 mL).
-
-
Isolation: Combine organic layers, wash with brine, dry over
, and concentrate.-
Yield Expectation: 90–95%.
-
Physical State: Usually a colorless to pale yellow oil or low-melting solid.
-
Quality Control & Data Specifications
To ensure the protocol meets drug development standards, the following analytical data should be verified.
| Parameter | Specification | Method |
| Appearance | Clear oil / White solid | Visual |
| Purity (HPLC) | > 98.0% (AUC) | C18 Column, ACN/H2O + 0.1% TFA |
| Enantiomeric Excess | > 99% ee | Chiral HPLC (e.g., Chiralcel OD-H) |
| 1H NMR (Diagnostic) | 400 MHz, | |
| Mass Spec | [M-H]- observed | ESI-MS (Negative Mode) |
Troubleshooting Guide
Figure 2: Troubleshooting logic for common synthetic deviations.
References
-
Eckenberg, P., et al. (1993).[3] "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols." Tetrahedron, 49(8), 1619-1624.[3]
- Context: Establishes the benzyl trichloroacetimidate method as the gold standard for base-sensitive alcohols.
-
Wessel, H. P., et al. (1985). "Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates." Journal of the Chemical Society, Perkin Transactions 1, 2247-2250.
- Context: foundational work on the mechanism and scope of imid
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Context: General reference for the stability of benzyl ethers and methyl esters.
-
Paquette, L. A., et al. (2006). "N-Benzyl-2,3-azetidinedione." Organic Syntheses, 83, 115.
- Context: Illustrates the handling of similar Roche ester derivatives and the risks of racemiz
- Evans, D. A., et al. (1990). "Asymmetric Synthesis of Propionate-Derived Polyketide Chains." Journal of the American Chemical Society.
Sources
Application Notes & Protocols: Mastering Asymmetric Synthesis with 3-(Benzyloxy)-2-methylpropanoic Acid via the Evans Aldol Reaction
Abstract
The Evans aldol reaction stands as a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled construction of carbon-carbon bonds to furnish chiral β-hydroxy carbonyl compounds.[1] This guide provides an in-depth exploration of the application of 3-(benzyloxy)-2-methylpropanoic acid within this framework. We will dissect the mechanistic underpinnings that govern the reaction's high diastereoselectivity, provide detailed, field-tested protocols for implementation, and offer expert insights into critical experimental parameters. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex, stereochemically rich molecules, particularly in the context of natural product synthesis and pharmaceutical development.[1][2][3]
Mechanistic Principles: The Foundation of Stereocontrol
The remarkable stereoselectivity of the Evans aldol reaction is not a matter of chance but a direct consequence of predictable, sterically-governed transition states.[1] The process relies on the temporary installation of a chiral auxiliary, which directs the stereochemical course of the reaction before being subsequently removed.[4]
The Chiral Auxiliary and N-Acylation
The most common chiral auxiliaries employed are oxazolidinones, derived from readily available amino acids like L-valine or L-phenylalanine.[5] The first step involves the acylation of this auxiliary with our substrate, this compound, to form the corresponding N-acyl oxazolidinone. This creates a chiral imide that serves as the direct precursor for the key enolization step.
Formation of the (Z)-Enolate
The diastereoselectivity of the aldol addition is critically dependent on the geometry of the enolate. Treatment of the N-acyl oxazolidinone with a dialkylboron triflate (commonly dibutylboron triflate, Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA) selectively generates the (Z)-enolate.[6] This process is believed to proceed through a six-membered, chair-like transition state where the boron coordinates to both the imide carbonyl and the enolate oxygen.[4] The R group of the acyl chain (in this case, the benzyloxymethyl group) occupies a pseudo-equatorial position to minimize steric strain, thereby favoring the formation of the (Z)-enolate.[4]
The Zimmerman-Traxler Transition State
With the (Z)-enolate formed, the subsequent addition of an aldehyde proceeds through a highly ordered, chair-like, six-membered Zimmerman-Traxler transition state.[6][7] The stereochemical outcome is dictated by several factors:
-
Chelation: The boron atom coordinates with the aldehyde's carbonyl oxygen and the enolate oxygen, locking the transition state into a rigid conformation.[1]
-
Steric Shielding: The bulky substituent on the chiral auxiliary (e.g., isopropyl from valinol) effectively blocks one face of the enolate. Consequently, the aldehyde can only approach from the less sterically hindered face.[1]
-
Dipole Minimization: The transition state orients itself to minimize the dipole-dipole repulsion between the carbonyl groups of the auxiliary and the enolate.[1]
This combination of forces ensures that the aldehyde's substituent (R') occupies an equatorial position, leading predictably to the syn-aldol adduct.[1][8]
Experimental Protocols
The following protocols are designed as a robust starting point. Researchers should optimize conditions based on their specific aldehyde substrate and analytical capabilities.
Protocol 1: Synthesis of the N-Acyl Oxazolidinone
This procedure details the coupling of this compound with (S)-4-benzyl-2-oxazolidinone.
Reaction Scheme:
Materials & Reagents:
| Reagent | MW ( g/mol ) | Eq. | Amount (mmol) | Mass/Volume |
| This compound | 196.23 | 1.0 | 10.0 | 1.96 g |
| (S)-4-Benzyl-2-oxazolidinone | 177.20 | 1.05 | 10.5 | 1.86 g |
| Pivaloyl Chloride | 120.58 | 1.1 | 11.0 | 1.36 mL |
| Triethylamine (TEA) | 101.19 | 1.2 | 12.0 | 1.67 mL |
| Lithium Chloride (LiCl) | 42.39 | 1.1 | 11.0 | 466 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |
Step-by-Step Procedure:
-
Acid Activation: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.96 g, 10.0 mmol) and anhydrous THF (30 mL). Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.67 mL, 12.0 mmol). Stir for 10 minutes.
-
Add pivaloyl chloride (1.36 mL, 11.0 mmol) dropwise over 5 minutes. A white precipitate of triethylammonium chloride will form. Allow the mixture to stir at 0 °C for 1 hour to form the mixed anhydride.
-
Auxiliary Coupling: In a separate dry, nitrogen-flushed flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.86 g, 10.5 mmol) and lithium chloride (466 mg, 11.0 mmol) in anhydrous THF (20 mL). Cool this solution to 0 °C.
-
Cannulate the mixed anhydride slurry from Step 3 into the oxazolidinone solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting acid is consumed.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Transfer to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with 1 M HCl (30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the pure N-acyl oxazolidinone.
Protocol 2: The Diastereoselective Evans Aldol Reaction
This protocol describes the core boron-mediated aldol condensation with isobutyraldehyde as a representative electrophile.
Reaction Scheme:
Materials & Reagents:
| Reagent | MW ( g/mol ) | Eq. | Amount (mmol) | Mass/Volume |
| N-Acyl Oxazolidinone (from Protocol 1) | 355.43 | 1.0 | 5.0 | 1.78 g |
| Dibutylboron triflate (Bu₂BOTf), 1 M in CH₂Cl₂ | - | 1.1 | 5.5 | 5.5 mL |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.2 | 6.0 | 1.05 mL |
| Isobutyraldehyde | 72.11 | 1.5 | 7.5 | 0.69 mL |
| Anhydrous Dichloromethane (DCM) | - | - | - | 40 mL |
Step-by-Step Procedure:
-
Enolate Formation: Add the N-acyl oxazolidinone (1.78 g, 5.0 mmol) to a dry, nitrogen-flushed flask. Dissolve in anhydrous DCM (40 mL) and cool the solution to -78 °C (dry ice/acetone bath).
-
Add DIPEA (1.05 mL, 6.0 mmol) via syringe.
-
Slowly add Bu₂BOTf solution (5.5 mL, 5.5 mmol) dropwise over 10 minutes. The solution should turn from colorless to pale yellow. Stir at -78 °C for 30 minutes.
-
Aldehyde Addition: Add freshly distilled isobutyraldehyde (0.69 mL, 7.5 mmol) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Work-up and Purification: Quench the reaction at 0 °C by adding 20 mL of a pH 7 phosphate buffer, followed by 30 mL of methanol.
-
Add 30 mL of a 2:1 mixture of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour to cleave the boron complexes.
-
Remove the volatiles under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (40 mL) and brine (40 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography to isolate the desired syn-aldol adduct. Diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[9]
Protocol 3: Auxiliary Cleavage
This protocol uses lithium hydroperoxide (LiOOH) for mild cleavage of the auxiliary to yield the chiral β-hydroxy acid.[10][11]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Eq. | Amount (mmol) | Mass/Volume |
| Aldol Adduct (from Protocol 2) | 427.54 | 1.0 | 2.0 | 855 mg |
| Tetrahydrofuran (THF) | - | - | - | 20 mL |
| Water | - | - | - | 10 mL |
| Hydrogen Peroxide (30% aq.) | 34.01 | 4.0 | 8.0 | 0.91 mL |
| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 2.0 | 4.0 | 168 mg |
Step-by-Step Procedure:
-
Dissolve the aldol adduct (855 mg, 2.0 mmol) in a 2:1 mixture of THF and water (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 30% H₂O₂ solution (0.91 mL, 8.0 mmol).
-
Add an aqueous solution of LiOH·H₂O (168 mg in 2 mL water).
-
Stir at 0 °C for 4 hours or until TLC shows complete consumption of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.2 g in 10 mL water) and stir for 20 minutes.
-
Acidify the mixture to pH ~3 with 1 M HCl.
-
Extract with ethyl acetate (3 x 30 mL). The aqueous layer will contain the recoverable chiral auxiliary after basification and extraction.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final 3-hydroxy-2,4-dimethyl-5-(benzyloxy)pentanoic acid.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rroij.com [rroij.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
Application Note: 3-(Benzyloxy)-2-methylpropanoic Acid as a Polyketide Precursor
Introduction & Strategic Rationale
In the engineering of polyketide synthases (PKS), the "Roche Ester" (methyl 3-hydroxy-2-methylpropionate) is the gold-standard chiral synthon for introducing methyl-branched stereocenters. However, the free hydroxyl group often interferes with PKS chain elongation or cellular uptake.
3-(Benzyloxy)-2-methylpropanoic acid serves as a critical "cryptic" precursor. The benzyl ether moiety serves two functions:
-
Lipophilicity: It significantly enhances cell membrane permeability compared to the free hydroxy acid, facilitating in vivo feeding studies.
-
Orthogonality: It protects the
-hydroxyl group, preventing premature cyclization or dehydration during the early stages of polyketide assembly.
This guide details the stereoselective synthesis of the (
Chemical Synthesis Protocol
Phase A: Protection and Hydrolysis
Objective: Convert Methyl (
Reagents:
-
(
)-(-)-Methyl 3-hydroxy-2-methylpropionate (Roche Ester)[1] -
Benzyl 2,2,2-trichloroacetimidate (BnO-TCIM) [Preferred over BnBr/NaH for milder conditions]
-
Trifluoromethanesulfonic acid (TfOH) (Catalyst)
-
Lithium Hydroxide (LiOH)
Step-by-Step Protocol:
-
Benzyl Protection:
-
Dissolve (
)-Roche ester (10.0 mmol) in anhydrous cyclohexane/CH Cl (2:1, 20 mL). -
Add Benzyl 2,2,2-trichloroacetimidate (11.0 mmol, 1.1 eq).
-
Cool to 0°C under Argon.
-
Add TfOH (50
L, catalytic). Stir at RT for 12 hours. -
Validation: Monitor TLC (Hexane/EtOAc 4:1). Product R
~0.6. -
Filter off trichloroacetamide precipitate. Concentrate filtrate.[2]
-
Purify via flash chromatography (Hexane/EtOAc 9:1) to yield Methyl (
)-3-(benzyloxy)-2-methylpropanoate .
-
-
Saponification (Critical for Stereoretention):
-
Dissolve the protected ester (8.0 mmol) in THF/MeOH/H
O (3:1:1, 25 mL). -
Cool to 0°C. Add LiOH
H O (16.0 mmol, 2.0 eq). -
Stir at 0°C for 4 hours, then allow to warm to RT over 2 hours.
-
Caution: Do not heat. High temperatures can cause epimerization at the
-methyl position. -
Acidify to pH 2 with 1M HCl. Extract with EtOAc (3x).[2]
-
Dry over Na
SO and concentrate to yield ( )-3-(benzyloxy)-2-methylpropanoic acid as a clear oil.
-
Phase B: Activation (SNAC Thioester Synthesis)
Objective: Convert the free acid to the PKS-mimetic thioester.
Reagents:
- -Acetylcysteamine (HS-NAC)
-
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -
DMAP (4-Dimethylaminopyridine)
Step-by-Step Protocol:
-
Dissolve (
)-3-(benzyloxy)-2-methylpropanoic acid (5.0 mmol) in anhydrous CH Cl (20 mL). -
Add HS-NAC (5.5 mmol, 1.1 eq) and DMAP (0.5 mmol, 0.1 eq).
-
Cool to 0°C. Add EDC
HCl (6.0 mmol, 1.2 eq) portion-wise. -
Stir at 0°C for 1 hour, then RT for 12 hours.
-
Workup: Wash with 1M HCl, Sat. NaHCO
, and Brine.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (EtOAc/Hexane 1:1 to 100% EtOAc). The SNAC thioester is polar.
-
Yield Target: >85% colorless oil.
Visualization of Workflows
Diagram 1: Chemical Synthesis Pathway
Caption: Step-wise conversion of Roche Ester to the activated SNAC thioester for PKS loading.
Diagram 2: PKS Incorporation Logic
Caption: Mechanism of precursor entry into the PKS module via direct loading or AT-mediated transfer.
Application Notes: Precursor-Directed Biosynthesis
In Vivo Feeding (Mutasynthesis)
When feeding this precursor to Streptomyces or E. coli strains engineered to lack native starter unit biosynthesis:
-
Concentration: Feed at 1–5 mM final concentration.
-
Timing: Add precursor at the onset of the stationary phase (typically 24–48 hours post-inoculation) to minimize
-oxidation degradation. -
Solubility: Dissolve the SNAC thioester in DMSO (stock 1 M). Ensure final DMSO concentration in culture <2%.
In Vitro Reconstitution
For cell-free systems using purified PKS modules (e.g., DEBS, Pikromycin):
-
Loading: The SNAC thioester mimics the phosphopantetheine arm of Coenzyme A.
-
Kinetics: SNAC esters react slower than CoA esters. Incubate the precursor with the PKS module for 30-60 minutes prior to adding extender units (Malonyl-CoA) to ensure priming of the KS/ACP domains.
Quality Control & Validation Data
Compound: (
| Metric | Specification | Diagnostic Signals |
| Appearance | Clear to pale yellow oil | N/A |
| Structure Confirmation | ||
| Carbon Backbone | ||
| Chiral HPLC | Enantiomeric Excess (ee) | >98% ee (Chiralcel OD-H, Hex/IPA 95:5) |
Troubleshooting Tip: If the
References
-
Evans, D. A., et al. (1990). "Asymmetric synthesis of propionate-derived polyketide precursors." Journal of the American Chemical Society.
-
Cane, D. E., & Kudo, F. (2005). "Precursor-Directed Biosynthesis: Biochemical Basis of the Methymycin Analogues." Journal of Antibiotics.
-
Khosla, C., et al. (2007). "Structure and Mechanism of the 6-Deoxyerythronolide B Synthase." Annual Review of Biochemistry.
-
Tosin, M., & Leadlay, P. F. (2010). "The synthesis of SNAC-thioesters for use in polyketide biosynthesis." Natural Product Reports.
Sources
Chemo- and Stereoselective Reduction of 3-(Benzyloxy)-2-methylpropanoic Acid: A Practical Guide
Introduction & Strategic Significance
The reduction of 3-(benzyloxy)-2-methylpropanoic acid to its corresponding alcohol, 3-(benzyloxy)-2-methylpropan-1-ol , is a pivotal transformation in the synthesis of complex polyketides (e.g., Epothilones, Discodermolide) and chiral drugs. This scaffold is derived from the "Roche ester" (methyl 3-hydroxy-2-methylpropionate) and serves as a verified chiral building block.[1]
The Core Challenge: Stereochemical Integrity
The primary risk in reducing
This guide presents two validated protocols designed to minimize this risk:
-
Borane-Dimethyl Sulfide (BMS) Reduction: The "Gold Standard" for laboratory scale. It proceeds via a concerted mechanism that avoids enolizable intermediates, ensuring >99% retention of configuration.
-
Mixed Anhydride/Borohydride Reduction: A scalable alternative that avoids the handling of pyrophoric borane reagents, suitable for larger batches.
Strategic Analysis of Methods
| Feature | Method A: Borane-Dimethyl Sulfide (BMS) | Method B: Mixed Anhydride ( |
| Mechanism | Electrophilic activation of carboxyl oxygen; Hydride transfer. | Nucleophilic acyl substitution to anhydride; Hydride attack. |
| Chemomselectivity | Excellent. Reduces -COOH in presence of esters, halides, and benzyl ethers. | Good. Compatible with benzyl ethers; requires care with other esters. |
| Stereoretention | Superior. No basic intermediates. | High. Requires strict temperature control ( |
| Safety Profile | Moderate Risk. BMS is pyrophoric and generates | Lower Risk. Standard reagents. |
| Scalability | Limited by heat management and BMS handling. | Excellent for multi-kilogram scale. |
Method A: Borane-Dimethyl Sulfide (BMS) Reduction
Recommended for: Research scale (1g – 50g), highest enantiomeric excess (ee).
Mechanistic Insight
Borane (
Figure 1: Mechanistic pathway of Borane reduction ensuring stereoretention.
Detailed Protocol
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Reagent: Borane-Dimethyl Sulfide complex (2.0 M in THF) (1.2 – 1.5 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
Procedure:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon (
) or Nitrogen ( ). -
Dissolution: Add the carboxylic acid substrate (e.g., 10.0 mmol) and anhydrous THF (5 mL/mmol). Cool the solution to 0°C using an ice bath.
-
Addition: Add
solution dropwise via syringe or addition funnel over 20–30 minutes.-
Critical Control Point: Gas evolution (
) will occur. Ensure distinct bubbling ceases before increasing addition rate.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check by TLC (System: Hexanes/EtOAc 3:1). The acid spot (low
, streaks) should disappear; the alcohol spot (higher ) should appear.
-
-
Quench (The "Methanol Metholysis"): Cool the mixture back to 0°C . Carefully add MeOH (approx. 2 mL/mmol) dropwise.
-
Why? This destroys excess borane and breaks down the boron-alcohol polymer (borate esters) into volatile trimethyl borate
.
-
-
Reflux (Optional but Recommended): Stir at RT for 30 mins, then concentrate. To ensure complete boron removal, re-dissolve the residue in MeOH and concentrate again (repeat 2-3 times).
-
Workup: Dissolve the residue in
or . Wash with saturated (to remove trace unreacted acid) and Brine. Dry over , filter, and concentrate.
Yield Expectation: 90–98% Stereochemical Outcome: >99% retention of starting ee.
Method B: Mixed Anhydride Reduction
Recommended for: Scale-up (>100g), labs lacking borane handling facilities.
Mechanistic Insight
This method activates the acid as a mixed anhydride using an alkyl chloroformate. The anhydride is highly electrophilic and can be reduced by mild hydride donors like Sodium Borohydride (
Detailed Protocol
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Activator: Isobutyl chloroformate (1.05 equiv).
-
Base: N-Methylmorpholine (NMM) or Triethylamine (
) (1.05 equiv). -
Reductant: Sodium Borohydride (
) (3.0 equiv). -
Solvent: THF (anhydrous) and Water.
Procedure:
-
Activation: Dissolve the acid in anhydrous THF (5 mL/mmol) under
. Cool to -15°C (Salt/Ice bath). -
Base Addition: Add NMM (1.05 equiv). Stir for 5 minutes.
-
Anhydride Formation: Add Isobutyl chloroformate dropwise, maintaining temp < -10°C. A white precipitate (amine hydrochloride salt) will form. Stir for 15 minutes.
-
Critical Control Point: Do not stir too long or raise temp, as the anhydride can disproportionate or racemize.
-
-
Reduction:
-
Option A (One-pot): Add solid
in one portion, followed immediately by dropwise addition of water (or MeOH). -
Option B (Filtration - Safer): Rapidly filter the cold mixture through Celite into a fresh flask containing
suspended in water/THF at 0°C.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Carefully acidify with 1M
or saturated to pH 7. -
Workup: Extract with EtOAc. Wash organic layer with 1M
, Sat. , and Brine.[1][5]
Yield Expectation: 80–90% Stereochemical Outcome: 95–98% retention (highly dependent on temperature control).
Process Control & Validation
To ensure the protocol was successful, the following analytical controls are mandatory.
Analytical Workflow
Figure 2: Quality Control Decision Matrix.
Key Data Points[6][7]
| Analysis | Metric | Acceptance Criteria |
| 1H NMR | Appearance of | |
| Optical Rotation | Compare to lit. value. (S)-isomer is typically levorotatory (-) in | |
| Chiral HPLC | Enantiomeric Excess (ee) |
Note on Optical Rotation: The specific rotation is highly solvent-dependent.
-
Literature Reference: For (S)-3-(benzyloxy)-2-methylpropan-1-ol,
( ) is a common reference value, though batch specific values should be established.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Incomplete Boron removal. | Boron complexes can be sticky. Perform multiple MeOH evaporations (azeotropes |
| Racemization | Temperature too high during activation (Method B). | Ensure activation is strictly at |
| Benzyl Cleavage | Hydrogenolysis side reaction. | Avoid catalytic hydrogenation ( |
| No Reaction | Old/Degraded Reagents. |
References
-
Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide." J. Org. Chem.1982 , 47, 3153–3163. Link
-
Pietruszka, J.; Schöne, N. "Synthesis of enantiomerically pure Roche ester derivatives." Eur. J. Org. Chem.2004 , 2004, 5011–5019. (Describes the use of Roche ester building blocks). Link
-
Paterson, I.; Florence, G. J. "The development of a practical total synthesis of discodermolide." Tetrahedron2003 , 59, 10047-10054. (Demonstrates reduction of similar Roche-ester derived fragments). Link
-
Kokotos, G. "A Convenient One-Pot Conversion of N-Protected Amino Acids and Peptides into Alcohols." Synthesis1990 , 299-301. (Protocol for Mixed Anhydride reduction). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Mitsunobu reaction conditions using 3-(Benzyloxy)-2-methylpropanoic acid derivatives
Executive Summary & Strategic Analysis
3-(Benzyloxy)-2-methylpropanoic acid (and its reduced alcohol derivative) is a privileged chiral building block, widely recognized as a "Roche ester" derivative. It is ubiquitous in the synthesis of polyketides (e.g., Epothilones) and complex pharmaceutical intermediates where the C2-methyl stereocenter must be preserved.
When employing this scaffold in Mitsunobu reactions, researchers face two distinct mechanistic scenarios:
-
As the Pronucleophile (Acid): The carboxylic acid is used to invert the stereochemistry of a secondary alcohol partner.[1][2] The challenge here is steric hindrance at the
-position (C2) of the acid combined with the steric bulk of the secondary alcohol. -
As the Electrophile (Alcohol): The reduced derivative, 3-(benzyloxy)-2-methylpropan-1-ol, acts as the substrate. While primary alcohols are generally reactive, the
-branching (2-methyl group) can retard the rate of nucleophilic attack, requiring optimized conditions.
Mechanistic Constraints & Causality
-
pKa Compatibility: The pKa of this compound is approximately 4.8, placing it well within the ideal window (<11) for protonating the zwitterionic betaine intermediate.
-
Steric Gating: The primary failure mode is not electronic but steric. The bulky triphenylphosphine oxide (TPPO) byproduct formation is driven by the nucleophilic attack. If the transition state is too crowded (due to the C2-methyl), the reaction may stall or favor the N-acyl urea side product.
-
Stereochemical Integrity: When the acid acts as the nucleophile, its
-center is generally stable to racemization under standard Mitsunobu conditions (neutral pH). However, prolonged heating or strong basic additives must be avoided.
Critical Reaction Parameters
Reagent Selection Matrix
| Component | Standard Choice | High-Performance Alternative | Rationale for Alternative |
| Phosphine | PPh3 (Triphenylphosphine) | PBu3 (Tributylphosphine) | PBu3 is less sterically hindered and more nucleophilic; essential for hindered secondary alcohols. |
| Azodicarboxylate | DIAD (Diisopropyl azodicarboxylate) | ADDP (1,1'-(Azodicarbonyl)dipiperidine) | ADDP forms a more stable betaine and works at higher temperatures (refluxing benzene/toluene) for difficult couplings. |
| Solvent | THF (Tetrahydrofuran) | Toluene | Toluene allows for higher reaction temperatures (up to 80°C) often required for hindered Roche ester couplings. |
| Additives | None | Mg(ClO4)2 | Lewis acid catalysis can stabilize the betaine and accelerate the rate in extremely sluggish reactions. |
Detailed Experimental Protocols
Protocol A: Stereoinversion of Secondary Alcohols (Acid as Nucleophile)
Use this protocol to couple this compound with a chiral secondary alcohol, inverting the alcohol's center.
Reagents:
-
Secondary Alcohol (Substrate): 1.0 equiv[2]
-
This compound (Pronucleophile): 1.2 – 1.5 equiv
-
Triphenylphosphine (PPh3): 1.5 – 2.0 equiv
-
DIAD (40% in toluene): 1.5 – 2.0 equiv
-
Solvent: Anhydrous THF (0.1 M concentration relative to alcohol)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Solubilization: Dissolve the Secondary Alcohol , This compound , and PPh3 in anhydrous THF.
-
Why? Premixing the acid and phosphine ensures that once the betaine is formed (upon DIAD addition), the acid is immediately available for protonation, preventing betaine decomposition.
-
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Why? Low temperature controls the exothermic formation of the betaine and suppresses the rearrangement to the N-acyl urea byproduct.
-
-
Activation: Add DIAD dropwise via syringe over 15–20 minutes. The solution should turn pale yellow.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 12–24 hours.
-
Workup: Quench with saturated NH4Cl solution. Extract with Et2O or EtOAc. Wash organics with saturated NaHCO3 (to remove unreacted Roche acid) and brine.
-
Purification: Flash column chromatography.
-
Note: TPPO is often difficult to remove. Use a solvent system of Hexanes:EtOAc (3:1) to precipitate TPPO before loading on the column.
-
Protocol B: Functionalization of the Roche Alcohol (Alcohol as Substrate)
Use this protocol to convert 3-(benzyloxy)-2-methylpropan-1-ol into an amine (via azide), thioether, or ether.
Target: Synthesis of the Azide derivative (Precursor to Amine).
Reagents:
-
3-(Benzyloxy)-2-methylpropan-1-ol: 1.0 equiv
-
Diphenylphosphoryl azide (DPPA): 1.2 equiv (Safe alternative to HN3)
-
PPh3: 1.2 equiv
-
DIAD: 1.2 equiv
Methodology:
-
Dissolve the Roche Alcohol and PPh3 in THF (0.2 M) under inert atmosphere.
-
Cool to 0 °C .
-
Add DPPA followed by the dropwise addition of DIAD .
-
Safety: DPPA is toxic; handle in a fume hood.
-
-
Stir at 0 °C for 1 hour, then warm to RT for 3–6 hours.
-
Validation: The primary alcohol is less hindered than the acid analog, so this reaction typically proceeds rapidly.
-
Workup: Standard aqueous workup.
Mechanistic Visualization
The following diagram illustrates the pathway for Protocol A, highlighting the critical protonation step that drives the equilibrium toward the active alkoxyphosphonium species.
Figure 1: Mechanistic pathway of the Mitsunobu reaction. The 'Steric Checkpoint' indicates where the
Troubleshooting & Optimization Guide
Scenario: "The reaction is stuck / Low conversion."
Root Cause: The secondary alcohol is too hindered, preventing the formation of the alkoxyphosphonium intermediate or blocking the final SN2 attack. Solution:
-
Switch to ADDP/PBu3:
-
Replace DIAD with ADDP (1,1'-(azodicarbonyl)dipiperidine).
-
Replace PPh3 with PBu3 (Tributylphosphine).
-
Protocol: Dissolve Alcohol and PBu3 in Benzene or Toluene. Add ADDP. Add Acid.[3][4][6][8][9][10][11] Heat to 60–80 °C.
-
Why? PBu3 is a stronger nucleophile; ADDP allows higher temperatures without decomposition.
-
-
Order of Addition:
Scenario: "I see a new spot, but it's not my product (N-acyl urea)."
Root Cause: The betaine was not protonated fast enough, or the acid attacked the azo-nitrogen instead of the carbon. Solution:
-
Ensure the acid is added before the DIAD.
-
Increase the acidity of the pronucleophile (not applicable here as the Roche acid structure is fixed) or use a higher concentration to drive kinetics.
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis, 1981(1), 1–28.
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews, 109(6), 2551–2651.
-
Dodge, J. A., et al. (1994). "Inversion of Configuration of Alcohols Using a Modified Mitsunobu Protocol". Journal of Organic Chemistry, 59(1), 234–236.
-
Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Recent Literature".
Sources
- 1. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Synthesis of isotopically labeled epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.kuleuven.be [chem.kuleuven.be]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Removing benzyl protecting group from 3-(Benzyloxy)-2-methylpropanoic acid without epimerization
Technical Support Center: Benzyl Group Removal
A Researcher's Guide to Debenzylation of 3-(Benzyloxy)-2-methylpropanoic acid without Epimerization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing a benzyl protecting group from chiral molecules, specifically focusing on this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize this critical deprotection step while preserving the stereochemical integrity of your molecule.
The Challenge: Preventing Epimerization at the C2 Center
The removal of a benzyl ether is a common transformation in organic synthesis.[1][2] However, when the benzyl-protected alcohol is adjacent to a stereocenter, as in this compound, the reaction conditions must be carefully chosen to avoid epimerization—the inversion of the stereochemistry at that center.[3] Epimerization can lead to a mixture of diastereomers, which are often difficult to separate and can significantly impact the biological activity of the final product.[3]
The primary mechanism of concern for epimerization in this substrate is the potential for enolate or enol formation under basic or acidic conditions, respectively. The acidic proton at the C2 position is susceptible to abstraction, leading to a planar enolate intermediate which can be protonated from either face, resulting in racemization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the debenzylation of this compound and provides actionable solutions.
Question 1: My standard catalytic hydrogenation (H₂/Pd/C) is causing significant epimerization. What's going wrong and how can I fix it?
Answer:
This is a frequent issue. While catalytic hydrogenation is a go-to method for benzyl deprotection, several factors can contribute to epimerization:
-
The Catalyst: The palladium on carbon (Pd/C) catalyst itself can have basic impurities. The quality and characteristics of the Pd/C, such as particle size and distribution, can vary between suppliers and even batches, impacting reaction outcomes.[4]
-
Reaction Conditions: Prolonged reaction times, elevated temperatures, or high hydrogen pressure can increase the risk of epimerization. The solvent also plays a crucial role; for instance, solvents like ethanol or methanol can facilitate proton exchange.[5]
Solutions to Minimize Epimerization during Catalytic Hydrogenation:
-
Catalyst Selection and Pre-treatment:
-
Use a high-quality, well-characterized Pd/C catalyst. Consider screening catalysts from different vendors.[4]
-
Pearlman's catalyst (Pd(OH)₂/C) is often a milder alternative to Pd/C and can sometimes reduce epimerization.
-
Acid washing the Pd/C catalyst can neutralize basic sites. A common procedure involves suspending the catalyst in a solvent mixture like DMF/H₂O and acidifying with HCl before use.[4]
-
-
Optimized Reaction Conditions:
-
Temperature: Perform the reaction at room temperature or even lower if the reaction rate is reasonable.
-
Pressure: Use atmospheric pressure of hydrogen gas (e.g., a hydrogen balloon) instead of a high-pressure hydrogenation setup.[1][6]
-
Solvent Choice: Aprotic solvents like ethyl acetate (EtOAc) or tetrahydrofuran (THF) are generally preferred over protic solvents like methanol (MeOH) or ethanol (EtOH) to minimize proton exchange.[5]
-
Additives: The addition of a weak acid, such as acetic acid (AcOH), can sometimes suppress enolate formation by keeping the medium slightly acidic. However, this should be tested carefully as strong acids can also promote epimerization via enol formation.
-
Question 2: I've tried optimizing my catalytic hydrogenation, but I'm still seeing unacceptable levels of the epimer. Are there alternative hydrogenolysis methods that are milder?
Answer:
Yes, absolutely. When standard hydrogenation is problematic, Catalytic Transfer Hydrogenolysis (CTH) is an excellent and often gentler alternative.[7][8] CTH avoids the use of pressurized hydrogen gas and typically proceeds under milder conditions.[8]
Mechanism of Catalytic Transfer Hydrogenolysis:
In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the surface of the catalyst. Common hydrogen donors include:
Recommended Protocol for CTH of this compound:
| Parameter | Recommended Condition | Rationale |
| Catalyst | 10% Pd/C (5-10 mol%) | Standard and effective catalyst for CTH. |
| Hydrogen Donor | Ammonium formate (3-5 equivalents) | Decomposes in situ to produce hydrogen, ammonia, and CO₂. The mild basicity of ammonia can be a concern, so careful monitoring is needed. Formic acid is an alternative, but the acidic conditions could also pose a risk. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents are typically required for CTH with ammonium formate. |
| Temperature | Room temperature to 40 °C | Start at room temperature and gently warm if the reaction is sluggish. |
| Reaction Time | 1-6 hours (monitor by TLC or LC-MS) | CTH reactions are often faster than standard hydrogenations. |
Question 3: My molecule has other functional groups that are sensitive to reduction (e.g., an alkene or a nitro group). How can I selectively remove the benzyl group without affecting them?
Answer:
This is a classic chemoselectivity challenge. While careful selection of hydrogenation conditions can sometimes achieve this, there are non-hydrogenolytic methods that offer excellent selectivity.
Alternative, Non-Reductive Debenzylation Methods:
-
Lewis Acid-Mediated Cleavage:
-
Boron Trichloride Dimethyl Sulfide Complex (BCl₃·SMe₂): This reagent is known for its ability to selectively cleave benzyl ethers under mild conditions, often leaving other protecting groups and sensitive functionalities intact.[12] The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in a chlorinated solvent like dichloromethane (DCM).
-
Trimethylsilyl Iodide (TMSI): Generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI), TMSI is a powerful reagent for cleaving ethers. The reaction is usually fast and efficient but requires careful control due to the reactivity of TMSI.
-
-
Oxidative Cleavage:
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be used for benzyl ethers, sometimes requiring photoirradiation to proceed efficiently.[10] It is an excellent option when reductive conditions must be avoided.
-
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Lewis Acid | BCl₃·SMe₂ | DCM, -78 °C to 0 °C | High selectivity, mild conditions.[12] | Stoichiometric, requires anhydrous conditions. |
| Lewis Acid | TMSI (in situ) | Acetonitrile, room temp | Fast and efficient. | Highly reactive, may not be suitable for complex molecules. |
| Oxidative | DDQ | DCM/H₂O, room temp | Avoids reductive conditions.[10] | Can be sluggish for simple benzyl ethers, DDQ is toxic. |
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the extent of epimerization?
A1: The most reliable methods are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). If you have access to the undesired epimer as a reference standard, you can develop a separation method to quantify the ratio of the two. ¹H NMR can also be useful if there are distinct signals for the two diastereomers, allowing for integration and ratio determination.
Q2: Can the carboxylic acid group interfere with the debenzylation?
A2: Yes. The carboxylic acid can be deprotonated to a carboxylate under certain conditions, which might alter the substrate's solubility and interaction with the catalyst. It can also potentially coordinate to the catalyst surface. Running the reaction in a slightly acidic solvent like ethyl acetate with a small amount of acetic acid can sometimes mitigate these effects by keeping the carboxylic acid protonated.
Q3: Is it possible to inhibit the hydrogenolysis of the benzyl ether if I need to reduce another functional group in the molecule?
A3: Interestingly, yes. The addition of bases like ammonia, pyridine, or ammonium acetate has been shown to effectively inhibit the cleavage of benzyl ethers during Pd/C catalyzed hydrogenations, while allowing for the reduction of other groups like olefins, Cbz groups, and azides.[13] This is thought to be due to the competitive adsorption of the base onto the catalyst surface.[13]
Q4: What is the general mechanism for Pd/C catalyzed hydrogenolysis of a benzyl ether?
A4: The substrate and hydrogen gas adsorb onto the surface of the palladium catalyst.[1] The palladium facilitates the cleavage of the C-O bond of the benzyl ether. The resulting fragments are then hydrogenated to yield the deprotected alcohol and toluene as a byproduct.[1][6][8]
Visualizing the Process
Workflow for Troubleshooting Debenzylation and Epimerization
Caption: Troubleshooting flowchart for benzyl deprotection.
Reaction Pathway: Catalytic Transfer Hydrogenolysis
Caption: CTH reaction overview.
References
-
J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 6). Hydrogenolysis. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. DOI: 10.1016/0040-4039(95)00527-J. Available from: [Link]
-
Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. DOI: 10.1055/s-1993-22563. Available from: [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Available from: [Link]
-
Kamlet, A. S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1645-1655. DOI: 10.1021/acs.oprd.0c00536. Available from: [Link]
-
ResearchGate. (2014, October 18). How can one remove a benzyl group from benzylated sugar?. Available from: [Link]
-
Studer, M., & Blaser, H.-U. (1996). Selective hydrogenolysis of a benzyl group in the presence of an aromatic chlorine over supported palladium catalysts. Journal of Molecular Catalysis A: Chemical, 112(3), 437-445. Available from: [Link]
-
The Organic Synthesis Archive. benzyl ether cleavage. (2018, December 31). Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Esters. Available from: [Link]
-
Yusof, Y., & Al-Lohedan, H. A. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(11), 2099. DOI: 10.3390/molecules24112099. Available from: [Link]
-
Common Organic Chemistry. Benzyl Protection. Available from: [Link]
-
ResearchGate. Studies on the hydrogenolysis of benzyl ethers. Available from: [Link]
-
Glen Research. Deprotection Guide. Available from: [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]
-
Semantic Scholar. Selective Cleavage of Benzyl Ethers. Available from: [Link]
-
RSC Publishing. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Available from: [Link]
- Fmoc Resin Cleavage and Deprotection - [Source not further identified]
- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase - [Source not further identified]
Technical Support Center: Benzyl Group Removal
A Researcher's Guide to Debenzylation of this compound without Epimerization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing a benzyl protecting group from chiral molecules, specifically focusing on this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize this critical deprotection step while preserving the stereochemical integrity of your molecule.
The Challenge: Preventing Epimerization at the C2 Center
The removal of a benzyl ether is a common transformation in organic synthesis.[1][2] However, when the benzyl-protected alcohol is adjacent to a stereocenter, as in this compound, the reaction conditions must be carefully chosen to avoid epimerization—the inversion of the stereochemistry at that center.[3] Epimerization can lead to a mixture of diastereomers, which are often difficult to separate and can significantly impact the biological activity of the final product.[3]
The primary mechanism of concern for epimerization in this substrate is the potential for enolate or enol formation under basic or acidic conditions, respectively. The acidic proton at the C2 position is susceptible to abstraction, leading to a planar enolate intermediate which can be protonated from either face, resulting in racemization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the debenzylation of this compound and provides actionable solutions.
Question 1: My standard catalytic hydrogenation (H₂/Pd/C) is causing significant epimerization. What's going wrong and how can I fix it?
Answer:
This is a frequent issue. While catalytic hydrogenation is a go-to method for benzyl deprotection, several factors can contribute to epimerization:
-
The Catalyst: The palladium on carbon (Pd/C) catalyst itself can have basic impurities. The quality and characteristics of the Pd/C, such as particle size and distribution, can vary between suppliers and even batches, impacting reaction outcomes.[4]
-
Reaction Conditions: Prolonged reaction times, elevated temperatures, or high hydrogen pressure can increase the risk of epimerization. The solvent also plays a crucial role; for instance, solvents like ethanol or methanol can facilitate proton exchange.[5]
Solutions to Minimize Epimerization during Catalytic Hydrogenation:
-
Catalyst Selection and Pre-treatment:
-
Use a high-quality, well-characterized Pd/C catalyst. Consider screening catalysts from different vendors.[4]
-
Pearlman's catalyst (Pd(OH)₂/C) is often a milder alternative to Pd/C and can sometimes reduce epimerization.
-
Acid washing the Pd/C catalyst can neutralize basic sites. A common procedure involves suspending the catalyst in a solvent mixture like DMF/H₂O and acidifying with HCl before use.[4]
-
-
Optimized Reaction Conditions:
-
Temperature: Perform the reaction at room temperature or even lower if the reaction rate is reasonable.
-
Pressure: Use atmospheric pressure of hydrogen gas (e.g., a hydrogen balloon) instead of a high-pressure hydrogenation setup.[1][6]
-
Solvent Choice: Aprotic solvents like ethyl acetate (EtOAc) or tetrahydrofuran (THF) are generally preferred over protic solvents like methanol (MeOH) or ethanol (EtOH) to minimize proton exchange.[5]
-
Additives: The addition of a weak acid, such as acetic acid (AcOH), can sometimes suppress enolate formation by keeping the medium slightly acidic. However, this should be tested carefully as strong acids can also promote epimerization via enol formation.
-
Question 2: I've tried optimizing my catalytic hydrogenation, but I'm still seeing unacceptable levels of the epimer. Are there alternative hydrogenolysis methods that are milder?
Answer:
Yes, absolutely. When standard hydrogenation is problematic, Catalytic Transfer Hydrogenolysis (CTH) is an excellent and often gentler alternative.[7][8] CTH avoids the use of pressurized hydrogen gas and typically proceeds under milder conditions.[8]
Mechanism of Catalytic Transfer Hydrogenolysis:
In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the surface of the catalyst. Common hydrogen donors include:
Recommended Protocol for CTH of this compound:
| Parameter | Recommended Condition | Rationale |
| Catalyst | 10% Pd/C (5-10 mol%) | Standard and effective catalyst for CTH. |
| Hydrogen Donor | Ammonium formate (3-5 equivalents) | Decomposes in situ to produce hydrogen, ammonia, and CO₂. The mild basicity of ammonia can be a concern, so careful monitoring is needed. Formic acid is an alternative, but the acidic conditions could also pose a risk. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents are typically required for CTH with ammonium formate. |
| Temperature | Room temperature to 40 °C | Start at room temperature and gently warm if the reaction is sluggish. |
| Reaction Time | 1-6 hours (monitor by TLC or LC-MS) | CTH reactions are often faster than standard hydrogenations. |
Question 3: My molecule has other functional groups that are sensitive to reduction (e.g., an alkene or a nitro group). How can I selectively remove the benzyl group without affecting them?
Answer:
This is a classic chemoselectivity challenge. While careful selection of hydrogenation conditions can sometimes achieve this, there are non-hydrogenolytic methods that offer excellent selectivity.
Alternative, Non-Reductive Debenzylation Methods:
-
Lewis Acid-Mediated Cleavage:
-
Boron Trichloride Dimethyl Sulfide Complex (BCl₃·SMe₂): This reagent is known for its ability to selectively cleave benzyl ethers under mild conditions, often leaving other protecting groups and sensitive functionalities intact.[12] The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in a chlorinated solvent like dichloromethane (DCM).
-
Trimethylsilyl Iodide (TMSI): Generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI), TMSI is a powerful reagent for cleaving ethers. The reaction is usually fast and efficient but requires careful control due to the reactivity of TMSI.
-
-
Oxidative Cleavage:
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be used for benzyl ethers, sometimes requiring photoirradiation to proceed efficiently.[10] It is an excellent option when reductive conditions must be avoided.
-
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Lewis Acid | BCl₃·SMe₂ | DCM, -78 °C to 0 °C | High selectivity, mild conditions.[12] | Stoichiometric, requires anhydrous conditions. |
| Lewis Acid | TMSI (in situ) | Acetonitrile, room temp | Fast and efficient. | Highly reactive, may not be suitable for complex molecules. |
| Oxidative | DDQ | DCM/H₂O, room temp | Avoids reductive conditions.[10] | Can be sluggish for simple benzyl ethers, DDQ is toxic. |
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the extent of epimerization?
A1: The most reliable methods are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). If you have access to the undesired epimer as a reference standard, you can develop a separation method to quantify the ratio of the two. ¹H NMR can also be useful if there are distinct signals for the two diastereomers, allowing for integration and ratio determination.
Q2: Can the carboxylic acid group interfere with the debenzylation?
A2: Yes. The carboxylic acid can be deprotonated to a carboxylate under certain conditions, which might alter the substrate's solubility and interaction with the catalyst. It can also potentially coordinate to the catalyst surface. Running the reaction in a slightly acidic solvent like ethyl acetate with a small amount of acetic acid can sometimes mitigate these effects by keeping the carboxylic acid protonated.
Q3: Is it possible to inhibit the hydrogenolysis of the benzyl ether if I need to reduce another functional group in the molecule?
A3: Interestingly, yes. The addition of bases like ammonia, pyridine, or ammonium acetate has been shown to effectively inhibit the cleavage of benzyl ethers during Pd/C catalyzed hydrogenations, while allowing for the reduction of other groups like olefins, Cbz groups, and azides.[13] This is thought to be due to the competitive adsorption of the base onto the catalyst surface.[13]
Q4: What is the general mechanism for Pd/C catalyzed hydrogenolysis of a benzyl ether?
A4: The substrate and hydrogen gas adsorb onto the surface of the palladium catalyst.[1] The palladium facilitates the cleavage of the C-O bond of the benzyl ether. The resulting fragments are then hydrogenated to yield the deprotected alcohol and toluene as a byproduct.[1][6][8]
Visualizing the Process
Workflow for Troubleshooting Debenzylation and Epimerization
Caption: Troubleshooting flowchart for benzyl deprotection.
Reaction Pathway: Catalytic Transfer Hydrogenolysis
Caption: CTH reaction overview.
References
-
J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 6). Hydrogenolysis. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]
-
ResearchGate. Studies on the hydrogenolysis of benzyl ethers. Available from: [Link]
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. DOI: 10.1016/0040-4039(95)00527-J. Available from: [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Available from: [Link]
-
Kamlet, A. S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1645-1655. DOI: 10.1021/acs.oprd.0c00536. Available from: [Link]
-
ResearchGate. (2014, October 18). How can one remove a benzyl group from benzylated sugar?. Available from: [Link]
-
Studer, M., & Blaser, H.-U. (1996). Selective hydrogenolysis of a benzyl group in the presence of an aromatic chlorine over supported palladium catalysts. Journal of Molecular Catalysis A: Chemical, 112(3), 437-445. Available from: [Link]
-
Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. DOI: 10.1055/s-1993-22563. Available from: [Link]
-
The Organic Synthesis Archive. benzyl ether cleavage. (2018, December 31). Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Semantic Scholar. Selective Cleavage of Benzyl Ethers. Available from: [Link]
-
Fmoc Resin Cleavage and Deprotection - [Source not further identified]
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase - [Source not further identified]
-
Glen Research. Deprotection Guide. Available from: [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Esters. Available from: [Link]
-
Yusof, Y., & Al-Lohedan, H. A. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(11), 2099. DOI: 10.3390/molecules24112099. Available from: [Link]
-
Common Organic Chemistry. Benzyl Protection. Available from: [Link]
-
RSC Publishing. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Benzyl Esters [organic-chemistry.org]
- 12. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 13. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Technical Support Center: Purification of 3-(Benzyloxy)-2-methylpropanoic Acid Crude Oil
This guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on the purification of 3-(Benzyloxy)-2-methylpropanoic acid crude oil. It offers troubleshooting advice and frequently asked questions in a practical, question-and-answer format to directly address challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: My crude product is an oil and won't crystallize. What should I do?
A1: An oily product that fails to crystallize is a common indication of significant impurities.[1] It is recommended to first attempt purification by column chromatography to remove the bulk of these impurities. Following chromatographic purification, recrystallization can be attempted again with various solvent systems. Seeding the solution with a small, pure crystal of the desired product can sometimes induce crystallization.[1]
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The impurities present will largely depend on the synthetic route. A frequent precursor is a cinnamic acid derivative, which is then hydrogenated. A major side reaction during this step is the cleavage of the benzyl ether, leading to the formation of 3-(3-hydroxyphenyl)propanoic acid.[1] Unreacted starting materials and byproducts from other side reactions may also be present.[1]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities.[2] Nuclear Magnetic Resonance (¹H & ¹³C NMR) spectroscopy is crucial for confirming the structure of the final product and identifying any structural isomers or byproducts.[1][3] Mass Spectrometry (MS) should be used to confirm the molecular weight of the synthesized compound.[2] For a preliminary and rapid check, Thin-Layer Chromatography (TLC) and melting point analysis can be very useful.[2]
Q4: I'm seeing product loss during the workup and purification steps. How can I minimize this?
A4: Product loss can occur at several stages. During aqueous workups, optimizing the pH and the choice of extraction solvent can minimize losses to the aqueous phase. For purification, the selection of an appropriate recrystallization solvent system is critical to maximize the recovery of the pure product while leaving impurities in the mother liquor.[1]
II. Troubleshooting Guide
This section provides in-depth solutions to specific problems that may arise during the purification process.
Issue 1: Persistent Oily Product After Multiple Recrystallization Attempts
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| High Impurity Load | 1. Pre-purify with Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the target compound from major impurities.[3][4] 2. Liquid-Liquid Extraction: Perform an acid-base extraction to remove acidic or basic impurities.[5] | Column chromatography separates compounds based on their polarity, effectively removing impurities with different polarities from the desired product. Acid-base extraction selectively moves acidic or basic compounds into an aqueous layer, separating them from the neutral organic product. |
| Inappropriate Solvent System | 1. Systematic Solvent Screening: Experiment with a variety of single and mixed solvent systems for recrystallization (e.g., ethyl acetate/hexanes, ethanol/water).[1] 2. Utilize an Anti-Solvent: Dissolve the crude oil in a good solvent and slowly add a miscible "anti-solvent" in which the product is insoluble to induce precipitation. | The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold, allowing for crystal formation upon cooling. An anti-solvent disrupts the solubility of the product, forcing it out of solution, ideally in a crystalline form. |
| Presence of Enantiomeric/Diastereomeric Impurities | 1. Chiral Chromatography: If the synthesis is stereospecific, consider using chiral HPLC or SFC for separation.[6][7] | Enantiomers and diastereomers have very similar physical properties and often co-crystallize. Chiral chromatography utilizes a chiral stationary phase to differentiate between stereoisomers, enabling their separation.[8] |
Issue 2: Co-crystallization of Impurities with the Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Similar Solubility Profiles | 1. Multiple Recrystallizations: Perform sequential recrystallizations from different solvent systems.[1] 2. Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[9][10] | Changing the solvent system can alter the relative solubilities of the product and impurities, allowing for better separation. Slow cooling promotes the formation of a more ordered crystal lattice, which is more selective for the desired molecule, excluding impurities.[11] |
| Structurally Similar Impurities | 1. Derivative Formation: Consider temporarily converting the carboxylic acid to an ester, purifying the ester by distillation or chromatography, and then hydrolyzing it back to the acid.[12] | The physical properties of the ester derivative (e.g., boiling point, polarity) will be different from the carboxylic acid, potentially allowing for easier separation from structurally similar impurities. |
Workflow for Troubleshooting Purification Issues
Caption: Troubleshooting workflow for purifying this compound.
III. Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for removing significant impurities from the crude oil.
Materials:
-
Silica gel (for flash chromatography)
-
Crude this compound oil
-
Solvents: Hexanes, Ethyl Acetate (or other suitable solvent system determined by TLC)
-
Glass column, collection tubes, and other standard chromatography equipment
Procedure:
-
Determine Eluent System: Use Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation of the desired product from impurities. A typical starting point is a mixture of hexanes and ethyl acetate.[13]
-
Pack the Column: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes) and carefully pack the column.
-
Load the Sample: Dissolve the crude oil in a minimal amount of the eluent or a stronger solvent like dichloromethane, and load it onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for obtaining highly pure crystalline material after initial purification.
Materials:
-
Purified this compound
-
Recrystallization solvent (e.g., ethyl acetate/hexanes, ethanol/water)
-
Erlenmeyer flask, heat source, ice bath, and filtration apparatus
Procedure:
-
Dissolve the Crude Product: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product until it completely dissolves.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool to Room Temperature: Allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should begin.[10]
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool in an Ice Bath: Once crystals have formed, place the flask in an ice bath for at least 15-30 minutes to maximize the yield.[14]
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[15]
-
Dry the Product: Allow the crystals to air dry or dry them in a vacuum oven to remove any residual solvent.
Protocol 3: Purification by Acid-Base Extraction
This method is effective for removing acidic or basic impurities.
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., ethyl acetate)
-
Aqueous solutions of a weak base (e.g., saturated sodium bicarbonate) and a strong acid (e.g., 1M HCl)
-
Separatory funnel
Procedure:
-
Dissolve Crude Product: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer.[5]
-
Separate Layers: Separate the aqueous layer containing the desired product from the organic layer containing neutral and basic impurities.
-
Acidify Aqueous Layer: Cool the aqueous layer in an ice bath and acidify it with 1M HCl until the pH is acidic (pH ~2). The protonated product will precipitate out of the solution.[16]
-
Extract Product: Extract the acidified aqueous solution with fresh ethyl acetate. The purified product will now be in the organic layer.[16]
-
Wash and Dry: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.[1]
Logical Relationship Diagram for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. Retrieved from
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from
-
Unknown. (n.d.). Extraction. Retrieved from
-
RSC Publishing. (n.d.). Supporting Information. Retrieved from
-
Google Patents. (n.d.). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. Retrieved from
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from
-
Unknown. (n.d.). Recrystallization 2. Retrieved from
-
ChemicalBook. (n.d.). 3-(Benzyloxy)propionic acid methyl ester synthesis. Retrieved from
-
RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from
-
Unknown. (2010, January 26). Recrystallization and Extractions of Organic Compounds. Retrieved from
-
FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from
-
Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from
-
Benchchem. (n.d.). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid. Retrieved from
-
PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. rotachrom.com [rotachrom.com]
- 7. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. 3-(Benzyloxy)propionic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 13. Chromatography [chem.rochester.edu]
- 14. famu.edu [famu.edu]
- 15. home.miracosta.edu [home.miracosta.edu]
- 16. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
Overcoming steric hindrance in 3-(Benzyloxy)-2-methylpropanoic acid coupling
Ticket Subject: Overcoming Steric Hindrance & Racemization in 3-(Benzyloxy)-2-methylpropanoic Acid Coupling
Ticket Overview
User: Medicinal Chemist / Process Chemist
Molecule: this compound (a Roche ester derivative).[1]
The Problem: You are attempting to couple a carboxylic acid featuring a quaternary-like environment. The
-
Incomplete conversion (stalled reaction).[1]
-
Epimerization (loss of chirality at the
-methyl center).[1] -
Formation of
-acyl urea byproducts (with carbodiimides).[1]
Module 1: Reagent Selection (The "Hardware")
Standard coupling reagents (EDC, HBTU) often fail here because the activation kinetics are slower than the competing side reactions (racemization or hydrolysis). You need high-velocity reagents or "nuclear" activation methods.[1]
Tier 1: High-Performance Uronium Salts (The First Line of Defense)
For moderate hindrance, switch to HATU or COMU .[1]
-
HATU: The gold standard for hindered couplings. The 7-azabenzotriazole (HOAt) leaving group utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the reaction rate by ~10-100x compared to HBTU.[1]
-
COMU: A safer, often superior alternative to HATU.[2] It releases Oxyma Pure (non-explosive) instead of HOAt and shows higher solubility in DMF/NMP, which is critical for keeping bulky intermediates in solution.
Tier 2: Acid Chlorides via Ghosez’s Reagent (The "Bunker Buster")
When HATU fails, you must abandon "in situ" activation and move to pre-activation.
-
The Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).[1]
-
Why it works: It converts the carboxylic acid to an acid chloride under neutral conditions .[3] Unlike Thionyl Chloride (
), it does not generate harsh acidic gas that degrades acid-sensitive protecting groups (like the benzyl ether in your molecule).[1] Acid chlorides are the smallest, most electrophilic activated species possible, minimizing the steric penalty.
Reagent Decision Matrix
Caption: Decision tree for selecting the optimal coupling strategy based on nucleophile hindrance.
Module 2: The Racemization Trap (The "Software Bug")
The
The Solution: Base Management
-
Avoid: TEA (Triethylamine) or DIPEA (Diisopropylethylamine) if possible.[1] They are strong bases that promote proton abstraction.
-
Use: 2,4,6-Collidine (TMP) .[1][4] It is a weaker base (
~7.4 vs 10.5 for DIPEA) but sufficiently basic to drive the coupling. Its steric bulk prevents it from accessing the -proton, significantly reducing racemization.[1]
Comparative Data: Racemization Risk
| Coupling System | Relative Reactivity | Racemization Risk | Recommended For |
| EDC / HOBt / DIPEA | Low | High | Simple, achiral acids only.[1] |
| HATU / DIPEA | High | Moderate | Standard couplings. |
| HATU / Collidine | High | Low | Chiral, hindered acids (Your Case). |
| Ghosez / Collidine | Very High | Moderate* | Extremely hindered amines. |
*Note: Acid chlorides are highly reactive; temperature control (-20°C to 0°C) is mandatory to prevent racemization.[1]
Module 3: Experimental Protocols
Protocol A: The "Modern Standard" (COMU/Collidine)
Best for: Coupling with primary amines or non-bulky secondary amines.
-
Dissolution: Dissolve this compound (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DMF or NMP (0.1 M concentration).
-
Add Additive: Add Oxyma Pure (1.0 equiv). Crucial for suppressing racemization.[1][2][5]
-
Cooling: Cool the mixture to 0 °C in an ice/water bath.
-
Base Addition: Add 2,4,6-Collidine (2.5 equiv) dropwise.[1]
-
Activation: Add COMU (1.0 - 1.1 equiv) in one portion.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via LCMS.
-
Tip: If the reaction turns yellow/orange, this is normal for Oxyma/COMU byproducts.
-
Protocol B: The "Ghosez Method" (Acid Chloride)
Best for: Coupling with unreactive anilines, bulky secondary amines, or when Protocol A fails.
-
Activation (Neutral):
-
Dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Add Ghosez’s Reagent (1.2 equiv) at room temperature.
-
Stir for 1–2 hours. Mechanism: The acid converts to the acid chloride; the byproduct is a neutral dimethyl-isobutyramide.[1]
-
Checkpoint: You can monitor acid chloride formation by quenching a small aliquot with MeOH and checking for the methyl ester by TLC/LCMS.
-
-
Coupling:
-
Cool the solution to 0 °C (or -20 °C if chirality is ultra-sensitive).
-
Add the Amine (1.2 equiv).
-
Add 2,4,6-Collidine (2.0 equiv) dropwise.[1] Do not add the base before the amine if possible, to minimize the lifetime of the vulnerable acyl chloride species in the presence of base.
-
-
Workup: Quench with water. The benzyloxy group remains stable under these conditions.
Visualizing the Racemization Pathway
Understanding how you lose chirality allows you to prevent it.
Caption: The oxazolone pathway is the primary cause of racemization. Fast coupling (Green path) beats the Red path.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
Q: My reaction yields are good, but I see 15% epimerization. What now? A: You are likely using too strong a base or too high a temperature.
-
Switch base to Collidine or N-Methylmorpholine (NMM) .[1]
-
Run the entire reaction at 0 °C or even -10 °C .
-
Ensure you are using Oxyma Pure as an additive if using carbodiimides.[5]
Q: Why not use a Mixed Anhydride (IBCF/NMM)? A: Mixed anhydrides are effective but prone to "regioselectivity errors" where the amine attacks the wrong carbonyl (the carbonate side) due to the steric bulk of your alpha-methyl group.[1] Acid chlorides or HATU are more reliable for this specific substrate.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6] Organic Process Research & Development.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Chemical Communications.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2][5][7] An efficient peptide coupling additive.[7][8] Journal of the American Chemical Society.[4]
Sources
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Solving solubility issues of 3-(Benzyloxy)-2-methylpropanoic acid in aqueous buffers
Executive Summary
3-(Benzyloxy)-2-methylpropanoic acid is a chiral building block often used in the synthesis of antihypertensive agents (e.g., Captopril derivatives).[1][2][3] While soluble in organic solvents (DMSO, Ethanol), users frequently encounter "crash-out" (precipitation) or "oiling out" when diluting stock solutions into aqueous buffers like PBS.[1][2][3]
This guide addresses the physicochemical root of these failures—specifically the competition between the hydrophobic benzyloxy tail and the ionizable carboxylic head—and provides self-validating protocols to ensure stable solutions.
Module 1: The Physicochemical Root Cause
To solve the solubility problem, one must understand the molecule's behavior in two distinct states: the Unionized (Protonated) state and the Ionized (Deprotonated) state.[2]
| Feature | Property | Impact on Solubility |
| Lipophilic Tail | Benzyloxy group + Methyl group | High hydrophobicity (LogP ~2.3–2.5).[1][2][3] Drives precipitation in water.[1][2][3] |
| Hydrophilic Head | Carboxylic Acid (COOH) | Ionizable.[1][2][3] pKa ≈ 4.6–4.[2][3]8. Solubility is pH-dependent.[1][2][3] |
| Physical State | Low-melting solid / Viscous oil | Prone to "oiling out" (forming immiscible droplets) rather than crystallizing, making redissolution difficult.[1][2][3] |
The Mechanism of Failure
Most researchers dissolve the compound in DMSO (10–100 mM) and spike it into PBS (pH 7.4).[2][3] Why this fails:
-
Kinetic Precipitation: When the DMSO stock hits the water, the hydrophobic effect acts faster than the deprotonation reaction.[3] The molecules aggregate immediately.[2][3]
-
Local pH Drop: High concentrations of the acid can locally overwhelm the buffer capacity, dropping the pH below the pKa (4.8), forcing the molecule back into its insoluble, unionized state.[2]
Module 2: Decision Tree & Troubleshooting Logic
Before starting your formulation, use this logic flow to select the correct protocol.
Figure 1: Decision matrix for solubilization strategies based on concentration and pH requirements.
Module 3: Validated Solubilization Protocols
Protocol A: The "Salt-Switch" Method (Recommended for >1 mM)
Best for: Animal studies, high-concentration cellular assays. Principle:[1][2][3] Convert the acid to its sodium salt before it encounters the bulk aqueous buffer.[3]
Materials:
-
0.1 M NaOH (Freshly prepared)
Step-by-Step:
-
Weigh the required amount of this compound.
-
Calculate Molar Equivalent: Determine the moles of compound. Add 0.95 to 1.0 equivalents of 0.1 M NaOH directly to the solid/oil.[3]
-
Sonicate: Sonicate until the solution is clear. You have now formed the sodium salt (Sodium 3-(benzyloxy)-2-methylpropanoate), which is highly water-soluble.[2][3]
-
Dilute: Add distilled water to reach ~90% of final volume.
-
Buffer: Add 10x PBS to reach 1x concentration.
-
Final Check: Check pH. If necessary, adjust carefully to pH 7.4.[2][3]
Protocol B: The "DMSO Intermediary" Method (Recommended for <1 mM)
Best for: High-Throughput Screening (HTS), low-concentration in vitro assays.[1][2][3]
Materials:
The "Crash-Free" Mixing Technique:
-
Warm the Buffer: Pre-warm your aqueous buffer to 37°C. Cold buffers accelerate precipitation.[1][2][3]
-
Vortex During Addition: Do not pipette the DMSO stock into a static tube of buffer.
-
Clarification: If a faint haze appears, sonicate for 30 seconds at 37°C. If the haze persists, the concentration exceeds the solubility limit (S_w) of the unionized form; switch to Protocol A.
Module 4: Advanced Troubleshooting (FAQs)
Q1: My solution turned cloudy immediately upon adding the DMSO stock to PBS. Can I save it?
-
Diagnosis: This is "kinetic crashing."[1][2][3] The hydrophobic benzyl tails aggregated before the carboxylic acid head could ionize.[3]
-
Fix:
Q2: I see "oily droplets" at the bottom of the tube instead of crystals.
-
Diagnosis: this compound has a low melting point.[1][2][3] You are observing the "Oiling Out" phenomenon, which is thermodynamically more stable than the dissolved state but kinetically difficult to reverse.[2]
-
Fix: You must use a co-solvent.[1][2][3] Add Tween-80 (0.05% final concentration) or Cyclodextrin (HP-β-CD, 2 molar equivalents) to the buffer before adding the compound.[1][2][3] These agents encapsulate the hydrophobic tail.[2][3]
Q3: Can I store the aqueous solution at 4°C?
-
Risk: High risk of precipitation.[1][2][3] Solubility is temperature-dependent.[1][2][3]
-
Recommendation: Store as a DMSO stock at -20°C. Prepare aqueous dilutions fresh daily. If aqueous storage is mandatory, ensure pH is >7.5 to keep it fully ionized.[2][3]
Module 5: Mechanism of Action (Visualized)
Understanding the equilibrium is key to preventing precipitation.[2][3]
Figure 2: The ionization equilibrium.[1][2][3] Maintaining pH > pKa + 2 (approx pH 6.8+) is required to keep >99% of the compound in the soluble, ionized state.[2]
References
-
Physicochemical Properties of Carboxylic Acids
-
DMSO Precipitation Mechanisms
-
Compound Structure & Properties
-
Solubility Enhancement Strategies
Sources
- 1. 2-(Benzoyloxy)-2-methylpropanoic acid | C11H12O4 | CID 13953342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 3-(2-methylpropyl)oxy-, 2-methylpropyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 3-(Benzoyloxy)propanoic acid | C10H10O4 | CID 21263483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 3-(Benzyloxy)-2-methylpropanoic Acid
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical quality attribute. The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the robust and accurate determination of the enantiomeric excess of 3-(Benzyloxy)-2-methylpropanoic acid, a chiral building block of interest in pharmaceutical synthesis.
Introduction to Chiral Separations of this compound
This compound possesses a single stereocenter, making it a chiral carboxylic acid. The separation of its enantiomers is essential for ensuring the quality and efficacy of downstream products. Chiral HPLC stands as the premier analytical technique for this purpose, offering high resolution and sensitivity.[1][2] The core principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to differential retention times and subsequent separation.[3][4]
This guide will explore three primary strategies for the chiral resolution of this compound:
-
Direct Separation on Pirkle-Type CSPs: Leveraging π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition of the underivatized acid.
-
Direct Separation on Polysaccharide-Based CSPs: Utilizing the complex three-dimensional structures of coated or immobilized polysaccharide derivatives to achieve enantioseparation.
-
Direct Separation on Anion-Exchange CSPs: Employing ion-exchange mechanisms for the separation of acidic analytes.
Method Comparison: A Data-Driven Approach
| Method | Chiral Stationary Phase (CSP) | Proposed Mobile Phase | Detection | Principle of Separation & Rationale |
| Method 1: Pirkle-Type CSP | (R,R)- or (S,S)-Whelk-O® 1 | Hexane/Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) | UV at 254 nm | The Whelk-O® 1 CSP is a versatile π-electron acceptor/donor phase known for its broad selectivity, particularly for underivatized carboxylic acids like NSAIDs.[5][6][7] The dinitrobenzoyl group on the CSP provides a strong π-acceptor site, which can interact with the phenyl ring of the benzyloxy group in the analyte. The acidic additive (TFA) is crucial to suppress the ionization of the carboxylic acid, promoting interaction with the CSP and improving peak shape.[3][8] |
| Method 2: Polysaccharide-Based CSP | CHIRALPAK® IA (Immobilized Amylose Tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol with 0.1% TFA or Acetonitrile/Methanol with 0.1% TFA | UV at 254 nm | Immobilized polysaccharide-based CSPs offer broad applicability and solvent versatility.[9] The carbamate derivatives on the amylose backbone create chiral grooves and cavities where enantiomers can inclusively or externally bind through a combination of hydrogen bonds, dipole-dipole, and π-π interactions. The use of an acidic modifier is standard for acidic compounds to ensure they are in a neutral state.[3][10] |
| Method 3: Anion-Exchange CSP | CHIRALPAK® QN-AX or QD-AX | Methanol/Acetonitrile with Acetic Acid and an amine salt | UV at 254 nm | These CSPs are specifically designed for the enantioseparation of acidic compounds.[11][12] The chiral selector, a quinine or quinidine derivative, possesses a protonated tertiary amine that acts as an anion exchanger. The separation mechanism is based on the ionic interaction between the positively charged CSP and the negatively charged carboxylate of the analyte, supplemented by other interactions like hydrogen bonding and π-π stacking.[11][12] |
Experimental Protocols: Step-by-Step Methodologies
The following are detailed, step-by-step protocols that can be used as a starting point for the analysis of this compound.
Protocol 1: Method Development on a Pirkle-Type CSP
-
Column: (R,R)-Whelk-O® 1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane/IPA (90:10 v/v) containing 0.1% TFA.
-
Sample Preparation: Dissolve a racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
-
HPLC System Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100
Protocol 2: Screening with a Polysaccharide-Based CSP
-
Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase Screening:
-
Normal Phase: Hexane/Ethanol (90:10 v/v) with 0.1% TFA
-
Polar Organic Mode: Acetonitrile/Methanol (50:50 v/v) with 0.1% TFA
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of 1 mg/mL.
-
HPLC System Conditions:
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
-
Optimization: Adjust the ratio of the organic modifiers to optimize the resolution and analysis time.
Protocol 3: Anion-Exchange Chromatography
-
Column: CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm)
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol with 30 mM Acetic Acid and 15 mM Ammonium Acetate.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
-
HPLC System Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Elution Order: Note that with QN-AX and QD-AX columns, the elution order of the enantiomers can often be reversed by switching between the pseudo-enantiomeric selectors.
Visualization of Experimental Workflows
Caption: A generalized workflow for the determination of enantiomeric excess by chiral HPLC.
Caption: Decision logic for selecting a suitable chiral stationary phase based on analyte properties.
Causality and Trustworthiness in Method Selection
The choice of a chiral HPLC method is not arbitrary; it is guided by the chemical properties of the analyte. For this compound, the presence of a carboxylic acid group, a phenyl ring, and a stereocenter near these functionalities dictates the selection of CSPs that can engage in multiple types of interactions.
-
Pirkle-Type CSPs (e.g., Whelk-O® 1): These phases are designed with π-acidic and π-basic sites, making them ideal for analytes containing aromatic rings.[7] The dinitrobenzoyl moiety of the Whelk-O® 1 selector acts as a π-acceptor, interacting with the π-basic phenyl ring of the analyte.[5] Hydrogen bonding between the analyte's carboxylic acid and the amide group on the CSP provides an additional crucial interaction point for chiral recognition.
-
Polysaccharide-Based CSPs: The helical structure of amylose and cellulose derivatives forms chiral grooves. Enantiomers can fit differently into these grooves, leading to separation. The phenylcarbamate groups on the polysaccharide backbone provide sites for π-π and dipole-dipole interactions with the analyte.
-
Anion-Exchange CSPs: This approach is highly specific for acidic compounds. The primary interaction is a salt bridge between the deprotonated carboxylic acid of the analyte and the protonated amine on the CSP.[11][12] This strong ionic interaction, combined with other weaker interactions, often leads to excellent enantioselectivity for acidic molecules.
Each proposed protocol is a self-validating system. The use of a racemic standard is fundamental to confirm that the two separated peaks correspond to the enantiomers and to determine their elution order. Method robustness should be established by systematically varying parameters such as mobile phase composition, flow rate, and temperature to assess the impact on resolution.
Conclusion
Determining the enantiomeric excess of this compound is readily achievable with modern chiral HPLC techniques. While a single, universally applicable method does not exist, a systematic screening approach starting with Pirkle-type, polysaccharide-based, and anion-exchange CSPs is highly likely to yield a successful separation. By understanding the underlying principles of chiral recognition and methodically optimizing the chromatographic conditions, researchers can develop robust and reliable methods for the quality control and analysis of this important chiral building block.
References
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Regis Technologies. (n.d.). WHELK-O®1. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction manual for chiralpak® as-h. Retrieved from [Link]
-
Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (2012). Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. ResearchGate. Retrieved from [Link]
-
Regis Technologies. (n.d.). HPLC. Retrieved from [Link]
-
Chirality. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. Retrieved from [Link]
-
Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. Retrieved from [Link]
-
Regis Technologies. (n.d.). Carboxylic Acid. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). Regis Technologies, Inc.. Retrieved from [Link]
-
Semantic Scholar. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Retrieved from [Link]
-
DOI. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]
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Chemical Science (RSC Publishing). (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
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Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
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European Food Research and Technology. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. Retrieved from [Link]
-
PubMed. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Retrieved from [Link]
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CNR-IRIS. (2025). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
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MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
R Discovery. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
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A Strategic Guide to Chiral Synthons: 3-(Benzyloxy)-2-methylpropanoic Acid vs. TBDMS-Protected Roche Ester
In the precise world of asymmetric synthesis, the selection of a chiral building block is a foundational decision that profoundly influences the entire synthetic strategy. Among the premier choices for introducing stereocenters, 3-(Benzyloxy)-2-methylpropanoic acid and the tert-Butyldimethylsilyl (TBDMS)-protected Roche ester are workhorse molecules, each offering a distinct set of advantages. This guide provides a head-to-head comparison, grounded in experimental data and established chemical principles, to empower researchers in drug development and natural product synthesis to make the most strategic choice for their specific molecular architecture.
Core Distinction: The Protecting Group Philosophy
The fundamental difference between these two synthons lies in their hydroxyl protecting groups: the robust benzyl (Bn) ether versus the versatile TBDMS ether. This is not a trivial distinction; it dictates the orthogonality, stability, and deprotection conditions available throughout a multi-step synthesis.
-
The Benzyl Ether (on this compound): This protecting group is renowned for its exceptional stability. It stands resilient against a wide array of reagents, including strongly acidic and basic conditions, many oxidizing and reducing agents, and organometallic reagents.[1][2][3] Its removal is most commonly and cleanly achieved via catalytic hydrogenolysis, a mild and highly specific method that is orthogonal to most other protecting groups.[1][4][5]
-
The TBDMS Ether (on Roche Ester): The TBDMS group offers a different tactical advantage centered on its tunable lability. While stable to many reaction conditions, it is readily cleaved by fluoride ion sources (e.g., TBAF) or under acidic conditions.[6][7][8] This fluoride-mediated deprotection is orthogonal to the hydrogenolysis required for benzyl ethers. The steric bulk of the tert-butyl group makes TBDMS ethers significantly more stable to hydrolysis than smaller silyl ethers like TMS, providing a balance of stability and reactivity.[9]
Comparative Data Summary
| Feature | This compound | TBDMS-protected Roche ester |
| Protecting Group | Benzyl (Bn) | tert-Butyldimethylsilyl (TBDMS) |
| Key Stability | High stability to a broad pH range and many redox reagents.[1][2] | Stable to non-acidic, non-fluoride conditions.[6][8] |
| Primary Lability | Sensitive to catalytic hydrogenation.[4][5] | Sensitive to acid and fluoride ions.[6][7][8] |
| Standard Deprotection | H₂, Pd/C (Catalytic Hydrogenolysis).[4][5] | Tetrabutylammonium fluoride (TBAF) or HF.[9][10] |
| Orthogonal to | Acid/base labile groups (e.g., Boc, acetals) and silyl ethers. | Groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, Cbz). |
| Common Applications | Polyketide synthesis, complex natural products with reducible moieties. | Statin side-chains, syntheses requiring late-stage acidic deprotection. |
Experimental Workflow: Deprotection Protocols
The choice of protecting group directly translates to distinct laboratory procedures for their removal. The following protocols represent standard, validated methods for the deprotection of each chiral building block.
Protocol 1: Cleavage of the Benzyl Ether via Hydrogenolysis
This protocol describes the deprotection of this compound to reveal the free hydroxyl group under neutral conditions. The causality behind this choice is often the presence of other acid or base-sensitive functional groups in the molecule that must be preserved.
Experimental Steps:
-
Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% loading).
-
Hydrogen Atmosphere: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen, typically by using a hydrogen-filled balloon.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.
-
Catalyst Removal: Upon completion, the heterogeneous catalyst must be removed. This is achieved by filtering the reaction mixture through a pad of Celite. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-hydroxy-2-methylpropanoic acid. Further purification by chromatography is performed if necessary.
dot
Caption: Workflow for Benzyl Group Hydrogenolysis.
Protocol 2: Cleavage of the TBDMS Ether with Fluoride
This protocol details the deprotection of a TBDMS-protected Roche ester derivative. This method is chosen when the substrate contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or other benzyl ethers, making hydrogenolysis incompatible.
Experimental Steps:
-
Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the stirred solution at room temperature. For sensitive substrates, cooling to 0 °C is recommended.
-
Reaction Monitoring: Allow the reaction to stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x).
-
Product Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.[9]
dot
Caption: Workflow for TBDMS Group Cleavage.
Strategic Recommendations
The optimal choice between these two building blocks is dictated entirely by the planned synthetic route.
-
Select this compound when:
-
The synthetic sequence involves strongly acidic or basic conditions under which a TBDMS ether would be cleaved.
-
The molecule contains other silyl ethers that must be preserved during the target deprotection.
-
A final, mild, and neutral deprotection step is critical for a sensitive, late-stage intermediate.
-
-
Select TBDMS-protected Roche ester when:
-
The synthetic route includes catalytic hydrogenation steps for other functionalities (e.g., reducing an alkene or alkyne), which would prematurely cleave a benzyl ether.
-
The target molecule is sensitive to reductive conditions.
-
A non-metallic deprotection protocol is required to avoid catalyst poisoning or unwanted side reactions.
-
By understanding the fundamental chemical properties and orthogonal relationship of the benzyl and TBDMS protecting groups, chemists can design more efficient, robust, and successful synthetic campaigns.
References
- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups. BenchChem.
- Kumar, P., et al. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. PMC - NIH.
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006).
- RSC Publishing. (2018). Highly sulphated cellulose: a versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. RSC Publishing.
- Kocienski, P. J., & Fall, Y. (1996). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters.
- Neumann, K., & Lévesque, F. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC.
- SciELO. (n.d.). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. SciELO.
- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. J&K Scientific LLC.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. BenchChem.
- University of Calgary. (n.d.). Alcohol Protecting Groups.
- BenchChem. (2025). Application Notes and Protocols: 3-(3-(benzyloxy)phenyl)propanoic acid in Synthetic Chemistry and Drug Discovery. BenchChem.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- PubChem - NIH. (n.d.). 3-(Benzyloxy)propanoic acid.
- ResearchG
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. BenchChem.
- RSC Publishing. (2023, October 25). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. RSC Publishing.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Firouzabadi, H., & Karimi, B. (2000). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst.
- Sigma-Aldrich. (n.d.). 3-(Benzyloxy)propanoic acid.
- Santa Cruz Biotechnology. (n.d.). 3-(benzyloxy)propanoic acid.
- Sigma-Aldrich. (n.d.). 2-(Benzyloxy)-2-methylpropanoic acid.
- Cantillo, D., & Kappe, C. O. (2017). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal.
- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.
- Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
- ChemicalBook. (2026, January 13). 3-(benzyloxy)propanoic acid.
- Arkivoc. (2004). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. PMC - NIH.
- Wang, Z., et al. (2000). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Synlett.
- McMinn, T. L., et al. (2022). A STREAMLINED SYNTHESIS OF TBDMS PROTECTED C1 SUBSTITUTED SORBIC ALCOHOL DERIVATIVES FROM SORBALDEHYDE. Journal of the South Carolina Academy of Science.
- Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition.
- MDPI. (2022, December 28). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI.
- FULIR. (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. FULIR.
- ResearchGate. (2025, August 6). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.
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Safety Operating Guide
3-(Benzyloxy)-2-methylpropanoic acid proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of 3-(Benzyloxy)-2-methylpropanoic acid (CAS: 56850-57-8). These procedures are designed for research laboratories and drug development facilities, prioritizing personnel safety, environmental compliance, and scientific integrity.
Chemical Identity & Hazard Assessment
Before initiating any disposal procedure, verify the chemical identity and assess its current state.[1] this compound is an organic acid containing an ether linkage.
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 56850-57-8 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Physical State | Solid (typically) or viscous oil |
| Acidity (pKa) | ~4.5 - 4.8 (Predicted) |
| Solubility | Low in water; Soluble in DCM, Methanol, Ethyl Acetate |
| Key Hazards | Skin/Eye Irritant (H315, H319) , Combustible , Potential Peroxide Former (due to benzylic ether structure) |
Critical Safety & Pre-Disposal Handling
The Peroxide Risk (Expert Insight)
While primarily an organic acid, the benzylic ether moiety (Ph-CH₂-O-R) presents a latent risk of peroxide formation upon prolonged storage and exposure to air.
-
Protocol: If the container is >1 year old or shows crystal formation around the cap, DO NOT OPEN . Test for peroxides using quantofix strips or iodide starch paper if safe to do so.
-
Action: If peroxides are detected (>100 ppm), contact your hazardous waste specialist immediately for stabilization (typically with reducing agents like ferrous sulfate) before moving.
Personal Protective Equipment (PPE)
-
Respiratory: N95 particulate respirator or half-mask with organic vapor cartridges if handling large open quantities.
-
Skin: Nitrile gloves (0.11 mm minimum thickness). Double glove if handling solutions in penetrating solvents (e.g., DCM).
-
Eyes: Chemical splash goggles. Safety glasses are insufficient for liquid waste pouring.
Waste Classification & Segregation
Proper segregation prevents dangerous incompatibility reactions. This compound must NOT be mixed with strong oxidizers (e.g., Nitric Acid, Permanganates) or strong bases (exothermic neutralization).
Waste Stream Assignment:
-
Primary Stream: Non-Halogenated Organic Acid Waste .
-
Secondary Stream (if dissolved): Non-Halogenated Organic Solvent Waste .
-
EPA Waste Codes (USA): Not explicitly P or U listed. Likely D001 (Ignitable) if in flammable solvent; otherwise, manage as general hazardous chemical waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired reagents or solid residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label. Clearly write: "this compound - Solid Organic Acid - Irritant."
-
Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[2][3][4][5]
-
Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).
-
Final Disposal: High-Temperature Incineration . Do not landfill.
Protocol B: Liquid Waste (Reaction Mixtures/Solutions)
Use this for mother liquors or dissolved compound.
-
pH Check: If the solution is highly acidic (pH < 2), do not neutralize in the waste container unless you have a cooled, stirred reactor setup. It is safer to dispose of it as acidic waste.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put aqueous acid into a drum meant for anhydrous organics if phase separation or precipitation is a concern).
-
Pouring: Use a funnel to prevent spills.
-
Final Disposal: Fuel Blending / Incineration .
Protocol C: Spill Cleanup (Immediate Action)
For spills < 100 g/mL.
-
Isolate: Evacuate the immediate area. Mark the zone.
-
Neutralize/Absorb:
-
Cover the spill with a Sodium Carbonate (Soda Ash) or Calcium Carbonate spill kit to neutralize the acid.
-
Observation: Look for bubbling (CO₂ release). Wait until bubbling ceases.
-
-
Collect: Cover with an inert absorbent (vermiculite or clay). Sweep into a disposable dustpan.
-
Decontaminate: Wash the surface with soap and water. Collect the rinsate as hazardous waste.
Decision Logic for Disposal
The following diagram illustrates the decision-making process for disposing of this compound, incorporating the critical peroxide check.
Figure 1: Decision matrix for the safe disposal of this compound, emphasizing peroxide safety checks for aged solids.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 15608813, 3-(Benzyloxy)propanoic acid. Retrieved from [Link]
-
American Chemical Society (2023) . Identifying Chemical Hazards: Peroxide Formers. ACS Chemical Safety Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024) . Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA Waste Codes and Regulations. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 3-(Benzyloxy)-2-methylpropanoic Acid
Executive Safety Summary
Handling 3-(Benzyloxy)-2-methylpropanoic acid requires a safety strategy that addresses its dual nature: it is a carboxylic acid (source of protons, causing local tissue irritation) and a benzyl ether (lipophilic, facilitating skin absorption). While not classified as acutely toxic like cyanide, its capacity to cause significant dermatitis, corneal damage, and respiratory inflammation dictates a zero-tolerance policy for direct contact.
This guide moves beyond generic "wear gloves" advice. It applies the Method of Analogy , using data from structurally similar organic acids (e.g., phenylpropanoic acid derivatives) to establish a self-validating safety protocol.
Hazard Mechanism & Risk Assessment
To select the right PPE, you must understand the molecular behavior of the compound.
| Functional Group | Hazard Mechanism | Physiological Impact |
| Carboxylic Acid (-COOH) | Proton donation lowers pH on moist surfaces (mucous membranes, sweaty skin). | Chemical Irritation: Redness, burning, potential corneal opacity if untreated. |
| Benzyl Ether (-OBn) | Increases lipophilicity (fat solubility). | Permeation: The molecule can penetrate the stratum corneum faster than hydrophilic acids, potentially carrying the acidic proton into deeper tissue layers. |
| Physical State (Solid) | Dust generation during weighing/transfer. | Inhalation: Irritation of the upper respiratory tract (H335).[1][2] |
PPE Selection Matrix
Standard laboratory PPE (Lab coat, closed-toe shoes, long pants) is mandatory at all times.[3]
Glove Selection Logic
Why not latex? Natural rubber latex has poor resistance to organic acids and ethers. The benzyl group in this molecule can swell latex, reducing barrier integrity. Nitrile is the required standard.
| PPE Component | Level 1: Standard Handling (Weighing solids <10g, Closed vials) | Level 2: High Risk / Solution Phase (Synthesis, Dissolving, Spills >10g) |
| Hand Protection | Disposable Nitrile (min 0.11 mm / 4-5 mil) Change every 60 mins or immediately upon splash. | Double Gloving or Extended Cuff Nitrile (min 0.2 mm / 8 mil) Inner glove: Standard Nitrile. Outer glove: High-dexterity Nitrile. |
| Eye Protection | ANSI Z87.1 Safety Glasses Side shields required. | Chemical Splash Goggles Required if heating, stirring vigorously, or working with >100mL solution. |
| Respiratory | Fume Hood (Sash at 18") No respirator needed if hood is certified. | N95/P100 Respirator Only required if working outside a hood (NOT RECOMMENDED) or cleaning large dust spills. |
| Body Defense | Cotton/Poly Lab Coat Buttoned fully. | Chemical Resistant Apron (Neoprene/PVC) Worn over lab coat during bulk transfer. |
Operational Protocol: Step-by-Step
Phase A: Pre-Handling Setup
-
Verify Ventilation: Ensure fume hood face velocity is between 80–120 fpm (feet per minute).
-
Static Control: As a solid organic acid, this powder may be static-prone. Use an anti-static gun or ionizer if weighing small quantities to prevent "flying" particles.
-
Neutralization Prep: Keep a saturated solution of Sodium Bicarbonate (NaHCO₃) or solid Calcium Carbonate nearby. Do not use strong bases (NaOH) for cleanup as they can cause violent exotherms.
Phase B: Active Handling (The "Clean Hands" Technique)
-
Weighing: Open the container only inside the fume hood.
-
Transfer: If moving solids to a balance outside the hood, the secondary container must be sealed and the exterior wiped down before leaving the hood.
-
Solubilization: When adding solvent, add it slowly. The heat of solution is generally low, but the benzyl ether linkage is stable; ensure no strong oxidizers (e.g., concentrated H₂O₂) are present to prevent incompatibility.
Phase C: Decontamination & Doffing[4]
-
Wipe Down: Clean the balance area with a dilute surfactant (soap water) followed by ethanol.
-
Glove Removal: Use the "beak method" (peel inside out) to ensure the contaminated outer surface never touches skin.
-
Wash: Wash hands with soap and tepid water for 20 seconds. Hot water opens pores and increases absorption risk.
Visualizing the Safety Logic
Diagram 1: PPE Decision Tree
This logic flow ensures you are neither under-protected nor over-encumbered.
Caption: Decision matrix for selecting appropriate PPE based on physical state and operational scale.
Emergency Response & Waste Disposal
Accidental Exposure[5][6][7]
-
Skin Contact: Immediately flush with water for 15 minutes .[4][5] Do not use vinegar or other acids to "neutralize" (this causes heat). Use soap and water.[1][2][6][5][7]
-
Eye Splash: Flush at an eyewash station for 15 minutes , holding eyelids open. Time it—15 minutes feels like an eternity but is necessary to normalize pH.
-
Inhalation: Move to fresh air. If coughing persists, seek medical evaluation (SDS Section 4).
Disposal Logistics (Environmental Compliance)
Improper disposal of organic acids is a common audit failure. Follow this segregation flow:
-
Primary Stream: Organic Acid Waste .
-
Do not mix with: Oxidizing acids (Nitric, Perchloric) or Strong Bases.
-
-
Container: Polyethylene (HDPE) or Glass. Avoid metal containers (corrosion risk).
-
Labeling: Must explicitly state "Organic Acid" and list "this compound" as a constituent.
Caption: Waste stream segregation logic to prevent incompatible chemical reactions in storage.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 3-(Benzyloxy)propanoic acid derivatives.[7] Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Organic Acids, Carboxylic. Retrieved from
-
American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories: Best Practices for Handling Organic Acids. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from
-
PubChem. (n.d.). Compound Summary: this compound (and related isomers). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
